molecular formula C18H35N3O13 B13826705 Chitotriose 3hcl

Chitotriose 3hcl

Cat. No.: B13826705
M. Wt: 501.5 g/mol
InChI Key: HBAVVSYNWHLVDB-QYIWZGLHSA-N
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Description

Chitotriose 3hcl is a useful research compound. Its molecular formula is C18H35N3O13 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chitotriose 3hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitotriose 3hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H35N3O13

Molecular Weight

501.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-4-[(3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal

InChI

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15-,16+,17-,18?/m0/s1

InChI Key

HBAVVSYNWHLVDB-QYIWZGLHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O

Origin of Product

United States

Foundational & Exploratory

Natural Sources and Precision Extraction of Chitotriose: A Technical Guide for Biomanufacturing

Author: BenchChem Technical Support Team. Date: March 2026

As biomanufacturing scales to meet the demand for precision therapeutics and advanced agricultural biologics, the isolation of structurally defined chitooligosaccharides (COS)—specifically chitotriose (DP=3) —requires rigorous, reproducible workflows. Random chemical depolymerization is no longer sufficient; modern applications demand enzymatic precision and high-resolution chromatography to ensure batch-to-batch consistency.

This whitepaper provides an in-depth technical roadmap for the extraction, enzymatic hydrolysis, and chromatographic purification of chitotriose, grounded in causality and self-validating experimental systems.

Natural Sources and Precursor Biomass

Chitotriose is a trimeric oligosaccharide composed of β-(1→4)-linked D-glucosamine (and/or N-acetyl-D-glucosamine) units. It is not extracted directly from nature; rather, it is synthesized via the controlled depolymerization of chitin , the second most abundant natural biopolymer on Earth 1. Selecting the correct biomass dictates the downstream processing parameters.

Table 1: Comparative Analysis of Natural Chitin Sources
Natural SourceOrganism TypeChitin Content (% Dry Wt.)Associated Structural Components
Crustaceans Crabs, Shrimp, Lobsters15 - 40%Proteins (30-40%), Minerals (CaCO₃, 30-50%), Lipids
Insects Beetles, Cicadas5 - 25%Proteins (30-60%), Minerals (2-10%), Lipids
Fungi Aspergillus niger, Mucor rouxii2 - 44%Glucans (80-90%), Glycoproteins, Lipids

Data synthesized from foundational biomass characterization 1.

Upstream Processing: Isolation of Chitin

To extract high-quality chitin, the raw biomass must be systematically stripped of minerals and proteins.

Causality Focus: Demineralization must precede deproteinization. Acidic demineralization dissolves the inorganic calcium carbonate matrix, significantly increasing the porosity of the shell. This structural opening reduces steric hindrance, allowing alkaline proteases or NaOH to efficiently access and cleave the tightly bound protein-chitin complexes in the subsequent step.

Methodology 1: Step-by-Step Chitin Extraction (Self-Validating Protocol)
  • Demineralization:

    • Action: Suspend milled crustacean shells in 1.0 M HCl at a solid-to-liquid ratio of 1:15 (w/v). Agitate continuously at ambient temperature for 2-4 hours.

    • Self-Validation: The reaction endpoint is visually and chemically validated when CO₂ effervescence completely ceases, indicating the exhaustion of CaCO₃. The pH of the wash water must return to exactly 7.0 after filtration, verifying the total removal of residual CaCl₂.

  • Deproteinization:

    • Action: Treat the demineralized shells with 1.0 M NaOH at 80°C for 4-6 hours.

    • Self-Validation: Monitor the supernatant using UV-Vis spectroscopy. The absolute absence of an absorption peak at 280 nm in the final wash water confirms the complete removal of aromatic amino acids and soluble proteins.

  • Deacetylation (Preparation for Hydrolysis):

    • Action: React the purified chitin with 50% (w/w) NaOH at 100°C for 4-8 hours to yield chitosan.

    • Causality: High alkalinity and thermal energy are required to hydrolyze the resilient acetamido bonds. Deacetylation increases the polymer's aqueous solubility at weakly acidic pH, which is an absolute prerequisite for subsequent enzymatic access.

Downstream Processing: Enzymatic Hydrolysis to Chitotriose

Causality Focus: Traditional chemical hydrolysis (e.g., concentrated HCl) cleaves glycosidic bonds randomly, producing a chaotic distribution of COS with high monomeric toxicity and low DP=3 yield 2. Enzymatic hydrolysis utilizes specific endo-chitosanases that recognize highly specific binding clefts, yielding predictable DP ranges and preserving the structural integrity of the oligomers [[3]]().

Table 2: Enzyme Specificity and Chitotriose Yields
Enzyme SourceSubstrateTarget ActionDP=3 Yield / Outcome
Nocardia orientalis ChitosanaseChitosan (30% acetylated)Cleaves GlcN-GlcN bondsChitobiose and Chitotriose as final major products 4
Paenibacillus pabuli ChitinaseChitosan (48% acetylated)Non-reducing end cleavageHighly specific GlcN₂GlcNAc₁ (DP3) oligomers 5
Bacillus cereus D-11Soluble ChitosanEndo-cleavage35.69% yield of (GlcN)₃ from soluble chitosan 6
Methodology 2: Controlled Enzymatic Hydrolysis
  • Substrate Preparation: Dissolve chitosan (Degree of Deacetylation >85%) in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1% (w/v).

  • Enzyme Dosing: Add endo-chitosanase at 50 U/g of substrate.

    • Causality: Endo-enzymes rapidly cleave internal β-(1→4) linkages, immediately crashing the solution's viscosity and enriching the pool of DP 2-6 oligomers. Exo-enzymes are avoided as they undesirably yield high amounts of cytotoxic glucosamine monomers 3.

  • Reaction Monitoring (Self-Validating): Incubate at 40°C. Monitor the reaction continuously using the 3,5-dinitrosalicylic acid (DNS) assay. The reaction is forcefully quenched (boiling for 10 minutes) the exact moment the reducing sugar concentration plateaus, proving the exhaustion of susceptible glycosidic bonds.

Purification and Separation Workflows

The crude hydrolysate contains a mixture of DP 1-6 oligomers, unreacted polymers, and denatured enzymes. Because the molecular weight differences between DP=2, DP=3, and DP=4 are minimal, high-resolution separation techniques are mandatory 7.

Methodology 3: Chromatographic Fractionation of Chitotriose
  • Ultrafiltration: Pass the crude hydrolysate through a 3 kDa Molecular Weight Cut-Off (MWCO) membrane. This removes unreacted chitosan and enzymes, preventing the fouling of expensive chromatographic columns.

  • Ion-Exchange Chromatography (IEC): Load the permeate onto a strong cation-exchange column (e.g., SP Sepharose). Elute using a linear gradient of NaCl (0 to 0.5 M) in 50 mM acetate buffer (pH 4.6).

    • Causality: At pH 4.6, the primary amines of the glucosamine residues are protonated. The separation is driven by differential charge density; chitotriose (DP=3) carries three positive charges, resulting in stronger electrostatic interaction with the stationary phase compared to chitobiose (DP=2). This allows for baseline resolution during the salt gradient elution 8.

  • Validation: Analyze the collected fraction via HPLC coupled with Mass Spectrometry (ESI-MS). A single peak corresponding to the exact m/z of chitotriose confirms >95% purity.

Process Visualization

G Biomass Raw Biomass (Crustacean/Fungi) Demineralization Demineralization (HCl Treatment) Biomass->Demineralization Removes CaCO3 Deproteinization Deproteinization (NaOH Treatment) Demineralization->Deproteinization Increases Porosity Chitin Purified Chitin Deproteinization->Chitin Removes Proteins Deacetylation Deacetylation (Conc. NaOH, Heat) Chitin->Deacetylation Cleaves Acetyl Groups Chitosan Chitosan Polymer Deacetylation->Chitosan Increases Solubility Hydrolysis Enzymatic Hydrolysis (Endo-chitosanase) Chitosan->Hydrolysis Enzyme Addition Filtration Ultrafiltration (MWCO 3-5 kDa) Hydrolysis->Filtration Crude COS Mixture Chromatography Ion-Exchange / SEC (Fractionation) Filtration->Chromatography Removes High MW Chitotriose Chitotriose (DP=3) (Target Isolate) Chromatography->Chitotriose High Purity Yield

Fig 1: End-to-end workflow for the extraction, hydrolysis, and purification of chitotriose.

References

  • BenchChem. A Technical Guide to the Natural Sources and Synthesis of Chitotriose Trihydrochloride.1

  • Semantic Scholar. Bioproduction of Chitooligosaccharides: Present and Perspectives.3

  • MDPI. Bioproduction of Chitooligosaccharides: Present and Perspectives.2

  • ResearchGate. Rapid and Convenient Separation of Chitooligosaccharides by Ion-Exchange Chromatography.8

  • PubMed. Purification and hydrolytic action of a chitosanase from Nocardia orientalis.4

  • IJAgBio. Oligosaccharides: Sources, Biological Activities and Health Benefits in Animals and Humans.9

  • SciSpace. Preparation of Chitooligosaccharides from Chitosan using Crude Enzyme of Bacillus cereus D-11.6

  • ACS Publications. Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli.5

  • MDPI. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl₄.7

Sources

Chitotriose trihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Chitotriose Trihydrochloride: From Core Properties to Advanced Applications

Abstract

Chitotriose trihydrochloride is a well-defined chitooligosaccharide (COS) of significant interest in the biomedical, pharmaceutical, and biotechnological sectors. As a trimer of glucosamine, it serves as a fundamental building block for studying carbohydrate-based biological systems. This guide provides a comprehensive overview of its core physicochemical properties, synthesis and purification pathways, analytical characterization methods, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction to Chitotriose Trihydrochloride

Chitotriose is an oligosaccharide derived from chitin, the second most abundant biopolymer on Earth after cellulose.[1] Chitin forms the primary structural component of arthropod exoskeletons and fungal cell walls.[1] Through controlled hydrolysis, this vast natural resource can be broken down into smaller, more soluble, and biologically active oligosaccharides.

Chitotriose, as a trimer, represents a precise degree of polymerization that is invaluable for specific biochemical assays and mechanistic studies. The trihydrochloride salt form enhances its solubility and stability in aqueous solutions, making it a preferred reagent for laboratory use.[2] Its applications are diverse, ranging from its use as a substrate for studying chitin-metabolizing enzymes like chitinases to its exploration as an antioxidant, an antimicrobial agent, and a component in drug delivery systems.[3][4][5]

Physicochemical Properties

The identity and purity of Chitotriose trihydrochloride are defined by its specific chemical and physical characteristics. These properties are critical for ensuring experimental reproducibility and accurate interpretation of results.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[2][6][7][8]
Alternate Formula C₁₈H₃₈Cl₃N₃O₁₃[9][10]
Molecular Weight 610.86 g/mol [2][7][8]
610.87 g/mol [6][9]
610.9 g/mol [10]
CAS Numbers 41708-93-4, 117436-78-9[2][6][7][9]
Appearance White to almost white powder or flocculus[2][7]
Synonyms Chitotriose 3HCl, Chitosan Trimer, Chitosan Trimer Trihydrochloride[2][6][7]
Purity Typically ≥98% (HPLC) or >85.0% (qNMR)[2][6]
Optical Rotation [α]D²⁰ = +26° to +31° (c=1 in H₂O)[2]

Synthesis and Purification Workflow

The production of high-purity Chitotriose trihydrochloride is a multi-step process that begins with raw chitinous biomass. The goal is to break down the long-chain polymer into its constituent oligomers and then isolate the desired trimer.

G cluster_0 Source Material & Pre-treatment cluster_1 Polymer Modification & Hydrolysis cluster_2 Purification & Final Product Source Chitinous Biomass (Crab/Shrimp Shells) Demin Demineralization (HCl Treatment) Source->Demin Deprot Deproteinization (NaOH Treatment) Demin->Deprot Chitin Purified Chitin Deprot->Chitin Deacetyl Deacetylation (Conc. NaOH) Chitin->Deacetyl Chitosan Chitosan Deacetyl->Chitosan Hydrolysis Hydrolysis (Acid or Enzymatic) Chitosan->Hydrolysis COS_Mix Chitooligosaccharide Mixture (DP 2-10) Hydrolysis->COS_Mix Purify Chromatographic Purification (HPLC/SEC) COS_Mix->Purify Trimer Isolated Chitotriose Purify->Trimer Salt Salt Formation (HCl) Trimer->Salt Final Chitotriose Trihydrochloride Salt->Final

Caption: Workflow for Chitotriose Trihydrochloride Production.

Expertise & Causality:

  • Chitin to Chitosan (Deacetylation): Chitin itself is highly insoluble. Converting it to chitosan by removing acetyl groups increases its solubility and reactivity, making the subsequent hydrolysis step more efficient and controllable.[1]

  • Hydrolysis Method:

    • Acid Hydrolysis: Using strong acids like HCl is effective for large-scale production but can be difficult to control, often leading to a broad distribution of oligomer sizes and potential side reactions.[11]

    • Enzymatic Hydrolysis: Using specific enzymes like chitinases or chitosanases offers superior control, operating under milder conditions (pH, temperature) to produce a more defined mixture of oligosaccharides.[12] This method is preferred for generating specific degrees of polymerization for research applications.

  • Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) is essential to separate the target chitotriose from other oligomers (chitobiose, chitotetraose, etc.), ensuring high purity of the final product.[11][13]

Analytical Characterization and Quality Control

Verifying the identity, purity, and concentration of Chitotriose trihydrochloride is paramount for its use in scientific research. HPLC is a cornerstone technique for this purpose.

Protocol: HPLC Analysis of Chitotriose Trihydrochloride

This protocol describes a self-validating system for the quantitative analysis of chitooligosaccharides.

  • Objective: To separate and quantify Chitotriose from a mixture of other N-acetyl-chito-oligosaccharides (NACOs).

  • Instrumentation & Consumables:

    • HPLC system with a UV detector

    • Amino-propyl bonded silica column (e.g., LiChrospher 100 NH₂ 5 µm, 4 x 250 mm)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Chitotriose trihydrochloride standard

  • Methodology:

    • Standard Preparation: Prepare a stock solution of the Chitotriose trihydrochloride standard (e.g., 1 mg/mL) in deionized water. Create a series of dilutions to generate a calibration curve.

    • Sample Preparation: Dissolve the sample to be analyzed in deionized water to a known concentration. Filter through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of acetonitrile and water is highly effective. A linear gradient where the acetonitrile/water ratio (v/v) decreases from 80/20 to 60/40 over 60 minutes provides excellent resolution for oligomers with degrees of polymerization from 2 to 6.[11]

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection: UV at 205 nm

      • Injection Volume: 20 µL

  • Data Analysis & Validation:

    • The retention time of the peak in the sample should match that of the Chitotriose standard.

    • The natural logarithm of the retention times for a series of oligosaccharide standards (DP2-DP6) should show a linear correlation with their degree of polymerization, confirming the system's separation capability.[11]

    • Quantify the sample concentration by comparing its peak area to the calibration curve generated from the standards.

Other Authoritative Techniques:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are used to confirm the molecular weight of the oligomer, providing direct evidence of its identity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of the oligosaccharide, confirming the glycosidic linkages and stereochemistry.[12][13]

Applications in Research and Drug Development

The well-defined structure of Chitotriose trihydrochloride makes it a valuable tool across multiple scientific disciplines.

G cluster_0 Core Compound cluster_1 Application Fields cluster_2 Specific Uses Compound Chitotriose Trihydrochloride Enzymology Enzymology Pharma Pharmaceutical Development Biotech Biotechnology Substrate Chitinase Substrate Enzymology->Substrate Antifungal Antifungal Research Pharma->Antifungal Antioxidant Antioxidant Studies Pharma->Antioxidant DrugDelivery Drug Delivery Systems Pharma->DrugDelivery Prebiotic Prebiotic / Gut Health Biotech->Prebiotic

Caption: Key Application Areas for Chitotriose Trihydrochloride.

  • Enzymology: It is a critical substrate for assaying the activity of chitinases, enzymes involved in pathogenic defense in plants, immune responses in animals, and biotechnological processes like waste degradation.[2][3]

  • Pharmaceutical Development:

    • Antifungal Research: By interacting with chitin in fungal cell walls or inhibiting its synthesis, chitotriose serves as a model compound for developing new antifungal therapeutics.[2][3]

    • Antioxidant Activity: Chitotriose has demonstrated the ability to inhibit hydroxylation in the presence of copper ions, indicating antioxidant properties that are of interest for therapeutic applications.[4]

    • Drug & Gene Delivery: The parent polymer, chitosan, is widely studied for drug delivery due to its biocompatibility and ability to form nanoparticles.[5] Chitotriose is used in foundational research to understand the interactions of these materials at a molecular level.

  • Biotechnology and Food Science:

    • Prebiotics: It is explored for its potential to promote the growth of beneficial gut bacteria, contributing to gut health.[3]

    • Bioremediation: The compound is studied for its role in processes aimed at breaking down chitin-rich waste materials.[2][3]

Conclusion

Chitotriose trihydrochloride is more than just a chemical reagent; it is a precision tool for dissecting complex biological systems involving carbohydrates. Its well-defined molecular weight and formula provide a solid foundation for quantitative and reproducible research. From understanding fundamental enzyme kinetics to developing next-generation pharmaceuticals and sustainable biotechnologies, the applications of this versatile oligosaccharide continue to expand, underscoring its importance to the scientific community.

References

  • Chem-Impex. (n.d.). Chitotriose trihydrochloride. Retrieved from [Link]

  • BZ Oligo. (n.d.). Chitotriose Trihydrochloride. Retrieved from [Link]

  • Bio-Connect. (n.d.). T38557 Chitotriose trihydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). Chitotriose trihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chitotriose Trihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Park, B. K., Kim, M. M., et al. (2011). Applications of Chitin and Its Derivatives in Biological Medicine. International Journal of Molecular Sciences, 12(1), 547-563. Retrieved from [Link]

  • Li, Y., et al. (2020). A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide. Molecules, 25(18), 4295. Retrieved from [Link]

  • Aam, B. B., et al. (2010). Chemical Preparation and Structural Characterization of a Homogeneous Series of Chitin/Chitosan Oligomers. Carbohydrate Research, 345(3), 435-442. Retrieved from [Link]

  • Wu, A. C. M., & Tsai, Y. C. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis, 8(2), 118-125. Retrieved from [Link]

Sources

A Comprehensive Technical Whitepaper on Chitotriose Trihydrochloride (3HCl): Solubility, Stability, and Handling Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Chitotriose trihydrochloride (3HCl) is a highly specialized, short-chain chitooligosaccharide (Degree of Polymerization, DP = 3) that serves as a critical elicitor and biochemical reagent in pharmacological and agricultural research[1][2]. Native chitin and its deacetylated derivative, chitosan, suffer from severe solubility limitations at neutral pH due to strong intermolecular hydrogen bonding and the pKa (~6.2–7.0) of their primary amines[1][2].

By depolymerizing the polysaccharide into a trimer and formulating it as a trihydrochloride salt, the molecule is structurally engineered for maximum utility. The 3HCl salt form ensures that the three primary amines are pre-protonated. This locks the molecule in a highly water-soluble cationic state, effectively bypassing the pH-dependent solubility limits of the parent polymer and enabling immediate, complete dissolution in physiological buffers for in vitro and in vivo assays[1][3].

Physicochemical Properties & Solubility Profile

Understanding the exact physicochemical parameters of Chitotriose 3HCl is essential for calculating accurate molarities and predicting solvent interactions. The quantitative data is summarized in the table below.

ParameterSpecification / Value
Chemical Name Chitotriose trihydrochloride / Chitosan trimer trihydrochloride
CAS Number 41708-93-4[4]
PubChem CID 131866476[5]
Molecular Formula C₁₈H₃₅N₃O₁₃ · 3HCl (or C₁₈H₃₈Cl₃N₃O₁₃)[5][6]
Molecular Weight 610.86 g/mol [5][6]
Appearance White to almost white powder or flocculus[6]
Optical Rotation [α]D²⁰ = 26 - 31 ° (C=1 in H₂O)[6]
Solubility Profile Very soluble in water and N,N-Dimethylformamide (DMF); Soluble in methanol; Sparingly soluble in non-polar organics[7]

Biological Mechanisms: Antioxidant & Signaling Pathways

Chitotriose 3HCl is an orally active chitooligosaccharide with potent antioxidant and cytoprotective activities. In cell-free assays, it actively inhibits the hydroxylation of benzoate to salicylate by H₂O₂ in the presence of Cu²⁺, exhibiting an IC₅₀ value of 80 μM[8].

At the cellular level, short-chain chitooligosaccharides protect epithelial and keratinocyte models (e.g., HaCaT cells) against H₂O₂-induced oxidative damage. The causality of this protection lies in a dual-pathway modulation: the molecule down-regulates the abnormal activation of stress-induced MAPK signaling while simultaneously up-regulating the Nrf2/ARE (Antioxidant Response Element) pathway. This nuclear translocation of Nrf2 promotes the transcription of critical endogenous antioxidant enzymes, including SOD, CAT, and HO-1[9].

G COS Chitotriose 3HCl (Antioxidant Elicitor) ROS Reactive Oxygen Species (e.g., H2O2) COS->ROS Direct Scavenging MAPK MAPK Signaling (Stress Pathway) COS->MAPK Down-regulates Nrf2 Nrf2 Translocation (Nucleus) COS->Nrf2 Up-regulates ROS->MAPK Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Enzymes SOD, CAT, HO-1 (Cellular Protection) ARE->Enzymes Transcription

Chitotriose 3HCl antioxidant mechanism via Nrf2/ARE pathway activation and MAPK suppression.

Stability Profile & Degradation Kinetics

The stability of Chitotriose 3HCl is highly dependent on moisture control and thermal management.

  • Solid-State Storage: The lyophilized powder is highly stable when stored desiccated at -20°C[6].

  • Solution Stability: Once reconstituted, stock solutions must be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[10].

  • Causality of Degradation: Repeated freeze-thaw cycles must be strictly avoided[10]. The causality here is two-fold: First, temperature fluctuations cause localized pH shifts during ice crystal formation, which can lead to the deprotonation of the amine groups. Second, transient warming in aqueous environments accelerates the hydrolysis of the β-(1→4) glycosidic linkages, reducing the active trimer into less active dimers and monomers.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Preparation of Standardized Chitotriose 3HCl Stock Solutions

Objective: Create a sterile, degradation-free 10 mM stock solution for cell culture assays. Causality: Using endotoxin-free water prevents immune-pathway artifacts (such as false TLR4 activation) in cell-based assays. Sterile filtration is mandated over autoclaving because high heat and pressure will irreversibly cleave the glycosidic bonds.

Step-by-Step Methodology:

  • Equilibrate the sealed Chitotriose 3HCl vial to room temperature in a desiccator for 30 minutes to prevent atmospheric condensation on the hygroscopic powder.

  • Weigh exactly 6.11 mg of the powder and dissolve it in 1.0 mL of endotoxin-free ultra-pure water to yield a 10 mM solution.

  • Vortex gently until the solution is optically clear.

  • Self-Validation Step A: Extract a 10 µL aliquot, dilute 1:10 in water, and verify the pH. It should remain slightly acidic to neutral. A highly alkaline reading indicates a loss of the hydrochloride salt integrity.

  • Filter sterilize the solution using a 0.22 μm Polyethersulfone (PES) syringe filter. PES is chosen specifically to minimize non-specific binding of the oligosaccharide.

  • Aliquot the filtered solution into single-use sterile cryovials (e.g., 50 µL per vial).

  • Snap-freeze the aliquots immediately in liquid nitrogen and transfer to a -80°C freezer for long-term storage[10].

G Step1 Solid State Chitotriose 3HCl Step2 Aqueous Dissolution (Endotoxin-free H2O) Step1->Step2 Reconstitution Step3 Amine Protonation (Cationic State) Step2->Step3 Spontaneous Step4 Sterile Filtration (0.22 µm PES) Step3->Step4 Purification Step5 Aliquoting & Snap Freezing Step4->Step5 Preservation Step6 Long-term Storage (-80°C, 6 Months) Step5->Step6 Stability

Step-by-step workflow for the solubilization and stable storage of Chitotriose 3HCl.

Protocol 2: Stability-Indicating HPLC-ELSD Assay

Objective: Verify the purity and structural integrity of Chitotriose 3HCl post-storage. Causality: Traditional UV-Vis detection is inadequate because chitooligosaccharides lack a strong chromophore. Evaporative Light Scattering Detection (ELSD) is required. Furthermore, standard silica-based amino columns degrade over time in aqueous conditions. Utilizing a polymer-based amino column (e.g., polyvinyl alcohol gel) prevents retention time drift and allows for analysis without anomer separation at room temperature[11].

Step-by-Step Methodology:

  • Column Selection: Install a polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E, 4.6 mm I.D. × 250 mm)[11].

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile / Water (70/30, v/v)[11]. Degas thoroughly.

  • System Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at room temperature (25°C)[11].

  • Detector Settings: Configure the ELSD with an evaporator temperature of 40°C, nebulizer temperature of 40°C, and a carrier gas flow of 1.5 SLM.

  • Self-Validation Step B: Inject 15 µL of a freshly prepared 1 mg/mL Chitotriose 3HCl standard, followed by the thawed stock solution.

  • Data Interpretation: A single, sharp, symmetrical peak confirms stability. The presence of earlier-eluting peaks indicates that glycosidic bond hydrolysis (yielding chitobiose or glucosamine) occurred during storage.

References

Sources

The Structural Thermodynamics of Chitotriose Binding

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Role of Chitotriose (DP=3)

As a Senior Application Scientist navigating the complex landscape of carbohydrate chemistry and immunology, I approach chitooligosaccharides (COS) not merely as broad-spectrum biochemicals, but as highly specific molecular keys. Among these, chitotriose —a trimer of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) with a degree of polymerization (DP) of 3—occupies a unique thermodynamic and biological niche.

The biological efficacy of COS is strictly dictated by their chain length. While longer chains (DP ≥ 6) are required to bridge and dimerize certain immune receptors, chitotriose (DP=3) perfectly occupies the monomeric binding clefts of specific mammalian lectins and Toll-like receptors (TLRs). This guide deconstructs the structural biology, immunomodulatory mechanisms, and experimental validation of chitotriose, providing actionable insights for drug development professionals.

To leverage chitotriose in drug design, we must first understand its receptor-ligand kinetics. The interaction between chitotriose and carbohydrate-binding proteins (such as the galectin-related protein CGL3) is a masterclass in enthalpy-driven molecular recognition[1].

When evaluating binding affinities, we rely on Isothermal Titration Calorimetry (ITC) to decouple the enthalpic (ΔH) and entropic (-TΔS) contributions. For chitotriose binding to CGL3, the interaction is characterized by a strong favorable enthalpy (ΔH = −55.9 kJ/mol) counterbalanced by an unfavorable entropy (-TΔS = −35.9 kJ/mol), resulting in a highly specific free energy of binding (ΔG = −20.0 kJ/mol)[1].

The DP Saturation Principle: Crucially, increasing the chain length from chitotriose (DP=3) to chitotetraose (DP=4) does not increase binding affinity in these specific lectin pockets. The receptor cleft optimally coordinates exactly three GlcNAc residues; any additional units protrude into the solvent without contributing to the binding energy[1]. This makes chitotriose the most atom-economical ligand for targeting such receptors.

Mammalian Immunomodulation: The TLR4/NF-κB Axis

In mammalian systems, chitotriose acts as a potent immunomodulator, particularly in the context of macrophage activation and inflammation. When macrophages are exposed to lipopolysaccharide (LPS), Toll-like receptors (TLR2 and TLR4) dimerize, triggering the MyD88-dependent pathway. This leads to the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, unleashing a cytokine storm[2].

Chitotriose intervenes in this cascade. Pre-incubation of macrophages with chitotriose significantly inhibits the overexpression of phosphorylated IκBα (p-IκBα) induced by LPS[2]. By occupying or allosterically modulating the TLR4 complex, chitotriose dampens the inflammatory signal. Furthermore, in oncology, chitotriose exhibits profound synergistic effects. When combined with the chemotherapeutic agent Doxorubicin, chitotriose dramatically enhances tumor growth inhibition (e.g., in MDA-MB-231 breast cancer cells) by upregulating Early Growth Response 1 (EGR1), a transcription factor that drives apoptosis[3].

TLR_Modulation LPS LPS (Endotoxin) TLR4 TLR4 / MD-2 Receptor LPS->TLR4 Activates Chitotriose Chitotriose (DP=3) Chitotriose->TLR4 Modulates/Competes IkB p-IκBα (Phosphorylated) Chitotriose->IkB Inhibits Overexpression TLR4->IkB Induces NFkB NF-κB Translocation IkB->NFkB Triggers Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Gene Expression

Caption: Chitotriose (DP=3) modulation of LPS-induced TLR4/NF-κB inflammatory signaling.

The DP Paradox in Plant Immunity

To truly master chitooligosaccharide applications, one must understand where chitotriose fails. In plant immunity, chitin acts as a Pathogen-Associated Molecular Pattern (PAMP). However, treating plant models (like Physcomitrella patens) with chitotriose yields no significant calcium (Ca2+) oscillations or ROS bursts, whereas chitohexaose (DP=6) triggers a massive immune response[4].

The Causality: Plant chitin receptors (such as CERK1) possess extracellular LysM domains. To activate the intracellular kinase domains, two CERK1 molecules must dimerize. A minimum chain length of DP=6 is physically required to span the distance between two receptor ectodomains, acting as a bivalent "molecular bridge." Chitotriose (DP=3) is simply too short to cross-link the receptors. It binds to a single monomeric cleft but cannot induce the conformational dimerization required for signal transduction[4]. This paradox highlights why DP characterization is non-negotiable in COS drug development.

Quantitative Data Synthesis

The biological potency of chitotriose spans multiple therapeutic domains, from cardiovascular health (ACE inhibition) to oncology. The following table synthesizes the critical quantitative benchmarks for chitotriose activity.

Biological Target / AssayModel SystemQuantitative Metric for Chitotriose (DP=3)Mechanistic NoteReference
Receptor Binding (CGL3) Recombinant CGL3 (ITC)ΔG = −20.0 kJ/mol (ΔH = −55.9 kJ/mol)Enthalpy-driven binding; pocket saturates at DP=3.[1]
ACE Inhibition In vitro enzymatic assayMost potent among COS DP 1-10Active site coordination via hydrogen-bond acceptors.[5]
Anti-Angiogenesis / Apoptosis PANC-1 (Pancreatic Cancer)GI50 = 8.4 μg/mL (0.247 μM) via BhL lectinTriggers G0/G1 arrest and Caspase-9-mediated apoptosis.[6]
Plant Immunity (Ca2+ Burst) Physcomitrella patensInactive (No significant peak frequency)Fails to dimerize CERK1 receptors due to short chain length.[4]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality.

Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To quantify the binding affinity (Kd) and thermodynamic parameters of chitotriose to a target receptor.

  • Sample Preparation: Dialyze the purified receptor protein (e.g., 50 μM) and chitotriose ligand (e.g., 500 μM) against the exact same buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) overnight. Causality: Buffer mismatch generates massive heat of dilution artifacts, masking the binding enthalpy.

  • Degassing: Degas both solutions for 10 minutes at a temperature 2°C below the experimental run temperature to prevent bubble formation in the cell.

  • Titration Execution: Load the protein into the sample cell and the chitotriose into the syringe. Perform 20 injections of 2 μL each at 120-second intervals.

  • Self-Validation (Stoichiometry Check): Analyze the binding isotherm. The inflection point (N-value) must align with the structural stoichiometry (e.g., N=1 for a single binding site). If N deviates significantly (e.g., N=0.4), it indicates protein aggregation or inaccurate concentration measurements.

Protocol B: Macrophage Anti-Inflammatory Assay

Purpose: To evaluate the ability of chitotriose to inhibit LPS-induced NF-κB signaling.

  • Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10^4 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours to allow adherence.

  • Pre-Incubation: Aspirate media and treat cells with chitotriose (1, 10, 50, and 100 μM) for 2 hours. Causality: Pre-incubation is critical. It allows chitotriose to interact with and modulate the TLR4/MD-2 complex, establishing an anti-inflammatory baseline before the endotoxin insult.

  • Endotoxin Challenge: Add LPS (1 μg/mL) to the wells and incubate for an additional 24 hours. Include a positive control (LPS only) and a negative control (media only).

  • Readout: Collect the supernatant for ELISA (TNF-α, IL-6). Lyse the remaining cells using RIPA buffer containing phosphatase inhibitors. Run a Western Blot probing for p-IκBα and total IκBα to confirm the intracellular signaling blockade.

Workflow Step1 1. Macrophage Seeding RAW 264.7 (5x10^4 cells/well) Step2 2. Chitotriose Pre-incubation (1-100 μM, 2 Hours) Step1->Step2 Step3 3. LPS Challenge (1 μg/mL, 24 Hours) Step2->Step3 Step4 4. Supernatant Analysis (Cytokine ELISA) Step3->Step4 Extracellular Step5 5. Lysate Analysis (Western Blot for p-IκBα) Step3->Step5 Intracellular

Caption: Step-by-step workflow for validating chitotriose-mediated macrophage immunomodulation.

References

  • Potential Medical Applications of Chitooligosaccharides.Encyclopedia.pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehetyVFHjPxiWk5YCPZzLqxDQsv5dEKmzXTsZYPCiQImFS-gskOeyGw1Yh0v7eJ2RcuI5e3mInJE6TIkMV5yulmd78rin4BO17eqQURTQblIpb4A-G2p3pOgHFPXg_w==]
  • Structural basis for chitotetraose-coordination by CGL3, a novel galectin-related protein from Coprinopsis cinerea.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXgerl_VjsbZwnzWTTBs9_YXNRGyOn7f8Mj5vr8XIv0m_u0VHiEMrnRd1f3Ax7S9aK7M-LXeF0U-fwdBLAaFrC2rK7mcvLTttJsdtDFhgjd-F7FPgI6rUwEOC-hVAWWRoTndisEAaRdLu73mg=]
  • Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhz5oTrhnGwvV1Z_qvZtshsJwFYcP4B9rL7w5R68bB3Gwq6Aa5Huvih8sV5QnI0G_NUk1_YFwNKx9ttfRw9-copOd_nr44SiNeY1MQOEGIALiv49jH6VSYl0kAMiZJQUj71VaR]
  • Chitotriose Enhanced Antitumor Activity of Doxorubicin through Egr1 Upregulation in MDA-MB-231 Cells.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvYzUR8V8H5uAMwOnWJG30A_0yKOPAp23tHNT5glbtPs3itoQ3CKNqRaHjvNlYKyYDjO1jn8Ia7qcQk3e6GAGvCHOMhDKX8pF9qyIYPNXnLLbwhbg0n2wuaYLa6aWvwM9]
  • Chitin Triggers Calcium-Mediated Immune Response in the Plant Model Physcomitrella patens.APS Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGho79o2N9TcaiQknljovvUamxkNsO1LtVHuz1t9arFQVTtyQ6z1AMn_XhQcFIpnfG8OSiavFU4c8qd2HDXTJaNUtpzC8Z1Bn7dJiq9_3agEKJ8gOaPW-w0_8EpH1smbNh_dXoJjgvWfb0m5XyeDNUFgLPM-DDRspUkt1Q=]
  • Two Chitotriose-Specific Lectins Show Anti-Angiogenesis, Induces Caspase-9-Mediated Apoptosis and Early Arrest of Pancreatic Tumor Cell Cycle.PLOS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED34zw_lPQPmOuftVgxA8nwEKI7l5jYVOt-wGFrjVN_oJkZ1UVovQKfWcRTj80FiDUPHGqzdEzbop09UIOwsDYgSFs4_ibzcFY_ukXbhyB8omXIBFb9aifKKnQQqgcWEOX340scLUXPveSTUYImAndgPFbvfXPC9gJwIDWNnklfKPrWbw=]

Sources

Technical Guide: Enzymatic Synthesis and Purification of Chitotriose [(GlcNAc)₃]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chitotriose (N,N',N''-triacetylchitotriose) is a bioactive trimer of N-acetylglucosamine (GlcNAc) derived from chitin.[1] Unlike its monomeric (GlcNAc) or dimeric (chitobiose) counterparts, chitotriose exhibits distinct immunomodulatory properties, including the inhibition of specific mammalian chitinases (e.g., chitotriosidase) and potential antifungal signaling.

This guide details a high-fidelity protocol for the enzymatic production of chitotriose from crustacean chitin. Unlike chemical hydrolysis, which yields a random distribution of oligomers and high salinity waste, this protocol utilizes controlled enzymatic hydrolysis followed by Size Exclusion Chromatography (SEC) to isolate high-purity (GlcNAc)₃.

Phase 1: Substrate Engineering (Colloidal Chitin Preparation)

The Causality: Crystalline chitin (alpha-chitin) is highly recalcitrant to enzymatic attack due to its tight hydrogen bond network. Direct hydrolysis of raw chitin yields negligible product. The substrate must be amorphized into colloidal chitin to increase the surface area and accessibility for the enzyme’s catalytic domain.

Protocol: Acid-Assisted Amorphization

Reagents: Chitin flakes (crab/shrimp), Concentrated HCl (37%), Ethanol (95%), Acetone.

  • Digestion: Suspend 10 g of chitin flakes in 100 mL of concentrated HCl. Stir vigorously at 4°C for 2–4 hours. Note: Temperature control is critical to prevent deacetylation (conversion to chitosan).

  • Precipitation: Pour the viscous hydrolysate slowly into 2 L of ice-cold distilled water (4°C) with rapid stirring. The chitin will precipitate as a fine colloidal suspension.

  • Neutralization: Centrifuge at 10,000 × g for 20 minutes. Discard supernatant. Wash the pellet repeatedly with distilled water until the pH of the supernatant is neutral (pH 7.0).

  • Standardization: Resuspend the final pellet in 50 mM Phosphate Buffer (pH 6.0) to a final concentration of 1% (w/v). Store at 4°C.

Phase 2: Enzymatic Hydrolysis Strategy

Expert Insight: The production of chitotriose requires an endo-chitinase (EC 3.2.1.14) that cleaves internal


-1,4-glycosidic bonds.[2]
  • Avoid: Pure exo-chitinases (e.g., Serratia marcescens ChiB), which processively release chitobiose (dimer) from the chain ends.

  • Select: Enzymes from Bacillus sp.[1][3][4] (e.g., strain WY22) or Serratia ChiC variants, which have been shown to accumulate chitotriose as a major hydrolysis product before further degrading it to dimers.

Hydrolysis Pathway Diagram

The following diagram illustrates the kinetic pathway and the necessity of stopping the reaction to maximize DP3 (Chitotriose) yield.

ChitinHydrolysis Chitin Colloidal Chitin (Polymer) Endo Endo-Chitinase (Random Cleavage) Chitin->Endo Oligomers High DP Oligomers (DP > 4) Endo->Oligomers DP3 Chitotriose (DP3) TARGET PRODUCT Endo->DP3 Major Accumulation (Bacillus sp.) Oligomers->Endo Further Hydrolysis Exo Exo-Chitinase (ChiB / Chitobiosidase) DP3->Exo Over-digestion DP2 Chitobiose (DP2) Biase Chitobiase (N-acetylglucosaminidase) DP2->Biase DP1 GlcNAc (Monomer) Exo->DP2 Biase->DP1

Caption: Enzymatic cascade showing the critical window for Chitotriose (DP3) isolation. Over-exposure to exo-acting enzymes degrades DP3 into DP2 and DP1.

Reaction Protocol
  • Enzyme Preparation: Use a commercial Chitinase from Streptomyces griseus or Bacillus sp. (approx.[5][6][7][8] 0.5 U/mL final activity).

  • Incubation: Mix 100 mL of 1% Colloidal Chitin suspension with the enzyme solution.

  • Conditions: Incubate at 37°C with varying agitation (150 rpm).

  • Time-Course Optimization (Self-Validation Step):

    • Withdraw 1 mL aliquots at 12h, 24h, 36h, and 48h.

    • Inactivate immediately by boiling (100°C) for 5 minutes.

    • Analyze via HPLC (see Phase 4) to determine the time point of peak chitotriose concentration relative to chitobiose.

    • Typical optimum: 24–36 hours for Bacillus derived enzymes.

Phase 3: Purification (Fractionation)

Crude hydrolysates contain a mixture of monomer (GlcNAc), dimer, trimer, and tetramer. Size Exclusion Chromatography (SEC) is the gold standard for separating these based on hydrodynamic volume.

Workflow Diagram

PurificationWorkflow Hydrolysate Crude Hydrolysate (Mix of DP1-DP6) Centrifuge Centrifugation (10,000g, 20 min) Hydrolysate->Centrifuge Supernatant Soluble Fraction Centrifuge->Supernatant Pellet Insoluble Chitin (Discard) Centrifuge->Pellet SEC SEC Column (Bio-Gel P-4 or Sephadex G-25) Supernatant->SEC Load Sample Fractions Fraction 1 Fraction 2 Fraction 3 SEC->Fractions Analysis HPLC / MS Validation Fractions:f2->Analysis Identify DP3 Peak Lyophilization Lyophilization (Powder Form) Analysis->Lyophilization Pool Pure DP3

Caption: Downstream processing workflow for the isolation of Chitotriose from crude hydrolysate.

Purification Protocol
  • Clarification: Centrifuge the terminated reaction mixture (12,000 × g, 20 min) to remove unreacted colloidal chitin. Filter supernatant through a 0.22 µm membrane.

  • Column Packing: Pack a column (2.5 cm × 100 cm) with Bio-Gel P-4 (Bio-Rad) or Sephadex G-25 . These resins have a fractionation range ideal for oligosaccharides (100–4000 Da).

  • Elution:

    • Mobile Phase: Degassed distilled water (or 0.1 M acetic acid for better resolution).

    • Flow Rate: 0.2 mL/min (Slow flow is crucial for resolution of oligomers).

  • Collection: Collect 5 mL fractions.

  • Detection: Monitor fractions via UV at 210 nm (acetyl group absorption) or refractive index (RI) detector.

Phase 4: Analytical Validation & Data Summary

To ensure the integrity of the synthesized product, fractions must be validated against standards.

HPLC Parameters
  • Column: Amino-bonded carbohydrate column (e.g., Zorbax NH2).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Detection: UV 210 nm.

  • Expected Retention: DP1 elutes first, followed by DP2, DP3, etc., due to increasing polarity and interaction with the amino phase.

Comparative Data: Enzymatic vs. Chemical Synthesis
FeatureEnzymatic Synthesis (Proposed)Chemical Hydrolysis (Acid)
Specificity High (Tunable via enzyme/time)Low (Random cleavage)
Major Product Chitotriose/ChitobioseGlcNAc (Monomer)
Yield (DP3) 20–30% (optimized)< 5%
Salt Contamination NegligibleHigh (Requires desalination)
Stereochemistry Retained (

-1,4)
Risk of anomerization

References

  • An extracellular Bacillus sp.[1][3][4] chitinase for the production of chitotriose as a major chitinolytic product. Source: Biotechnology Letters (2003)

  • Structure of a two-domain chitotriosidase from Serratia marcescens at 1.9-Å resolution. Source: Proceedings of the National Academy of Sciences (2001)

  • Chitooligosaccharides--preparation with the aid of pectinase isozyme from Aspergillus niger. Source: Carbohydrate Research (2005)

  • A Technical Guide to the Natural Sources and Synthesis of Chitotriose Trihydrochloride. Source: BenchChem Technical Guides

  • Tailored Enzymatic Synthesis of Chitooligosaccharides with Different Deacetylation Degrees. Source: MDPI Catalysts (2019)

Sources

Methodological & Application

Application Note: Chitotriose 3HCl as a Substrate for Chitosanase and Broad-Specificity Chitinase Activity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing Chitotriose 3HCl (Glucosamine trimer trihydrochloride) to characterize enzyme specificity.

Critical Scientific Distinction: It is imperative to distinguish between Chitotriose 3HCl (deacetylated, charged amine) and N,N',N''-Triacetylchitotriose (acetylated, neutral amide).

  • Chitotriose 3HCl ((GlcN)₃·3HCl): A substrate for Chitosanase (EC 3.2.1.132) and broad-specificity Chitinases capable of hydrolyzing deacetylated residues. It is not the standard substrate for classical Family 18 chitinases (which require N-acetyl groups for catalysis).

  • Triacetylchitotriose ((GlcNAc)₃): The canonical substrate for Chitinase (EC 3.2.1.14).

This guide focuses on the use of Chitotriose 3HCl to profile chitosanolytic activity or to determine the deacetylation tolerance of chitinolytic enzymes (e.g., AMCase, CHIT1, or bacterial chitinases).

Executive Summary

Chitotriose 3HCl (CAS 41708-93-4) is the hydrochloride salt of the deacetylated chitosan trimer. Unlike fluorogenic substrates (e.g., 4-MU-chitotrioside) which provide a binary "active/inactive" signal, Chitotriose 3HCl allows for the mechanistic profiling of glycosyl hydrolases. By using this defined oligomer, researchers can determine if an enzyme acts via an endo- or exo- mechanism and quantify its ability to cleave deacetylated glucosamine linkages—a critical parameter in studying fungal cell wall remodeling and designing specific chitinase inhibitors (e.g., for asthma or fibrosis).

Scientific Background & Mechanism

Substrate Properties[1][2]
  • Chemical Name:

    
    -D-Glucosaminyl-(1
    
    
    
    4)-
    
    
    -D-glucosaminyl-(1
    
    
    4)-D-glucosamine trihydrochloride.
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 610.87 g/mol [1]

  • Solubility: Highly soluble in water (>50 mg/mL) due to the ionic hydrochloride form.

  • pKa: The amine groups have a pKa

    
     6.3–7.0. The "3HCl" form is acidic; buffering is critical.
    
Enzyme Mechanism

Chitinases (GH18 family) typically utilize a substrate-assisted mechanism involving the N-acetyl group of the substrate. Since Chitotriose 3HCl lacks these acetyl groups, it resists hydrolysis by strict chitinases (like human CHIT1). However, Chitosanases (GH46, GH75) and broad-specificity enzymes (e.g., Streptomyces Chitinase C) utilize a direct displacement mechanism (inverting or retaining) that does not require the acetamido group.

Assay Utility:

  • Negative Control: To prove a chitinase preparation is free of chitosanase activity.

  • Specificity Profiling: To measure the "promiscuity" of engineered chitinases toward deacetylated substrates.

  • Chitosanase Kinetics: To determine

    
     and 
    
    
    
    for chitosan-degrading enzymes.

Experimental Protocol: HPLC-Based Hydrolysis Assay

The Gold Standard for unlabeled oligomers.

Materials
  • Substrate: Chitotriose 3HCl (Purity >98%).

  • Enzyme: Purified Chitinase/Chitosanase or crude lysate.

  • Buffer: 50 mM Sodium Acetate (pH 5.5) or 50 mM Phosphate Buffer (pH 6.0). Note: Adjust pH based on enzyme optima.

  • Stop Solution: 0.1 M NaOH or boiling water bath.

  • HPLC System: Amino column (e.g., Zorbax NH2) or HILIC column.

  • Detection: ELSD (Evaporative Light Scattering Detector) or UV at 205 nm (low sensitivity).

Reagent Preparation

A. Substrate Stock (10 mM):

  • Weigh 6.1 mg of Chitotriose 3HCl.

  • Dissolve in 1.0 mL of Buffer (NOT water, to buffer the HCl acidity immediately).

  • Check pH; adjust to 5.5–6.0 if necessary using dilute NaOH.

    • Critical Step: The 3HCl salt is acidic. If dissolved in unbuffered water, the low pH (<3.0) will inhibit most enzymes.

B. Mobile Phase (Isocratic):

  • Acetonitrile : Water (70:30 v/v).

  • Flow rate: 1.0 mL/min.

  • Column Temp: 30°C.

Assay Procedure
  • Equilibration: Pre-warm 90 µL of Enzyme Solution in Buffer at 37°C for 5 minutes.

  • Initiation: Add 10 µL of 10 mM Chitotriose 3HCl Stock (Final conc: 1 mM).

  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

    • Timepoints: Harvest aliquots at 0, 15, 30, and 60 minutes.

  • Termination: Transfer 50 µL of reaction mix to a tube containing 50 µL of Acetonitrile (precipitates protein and stops reaction).

  • Clarification: Centrifuge at 12,000 x g for 5 minutes.

  • Analysis: Inject 10 µL of supernatant into the HPLC.

Data Analysis

Monitor the disappearance of the Chitotriose peak (Trimer) and the appearance of Chitobiose (Dimer) and Glucosamine (Monomer).

  • Hydrolysis Rate (

    
    ):  Calculate 
    
    
    
    mol of product formed per minute per mg enzyme.
  • Cleavage Pattern:

    • Exo-acting: Predominant Glucosamine (Monomer) peak.

    • Endo-acting: Persistent Chitobiose (Dimer) peak early in the reaction.

Alternative Protocol: Colorimetric Reducing Sugar Assay

For high-throughput screening where HPLC is unavailable.

Principle: Hydrolysis of one mole of Chitotriose generates one new reducing end. The Schales' Procedure (Ferrocyanide) is preferred over DNS for short oligomers due to higher sensitivity.

  • Reaction: Mix 50 µL Enzyme + 50 µL Substrate (1 mM). Incubate 30 min.

  • Reagent: Add 100 µL Schales' Reagent (0.5 g Potassium ferricyanide + 0.5 M Sodium carbonate in 1 L water).

  • Development: Boil at 100°C for 15 minutes.

  • Measurement: Cool and read Absorbance at 420 nm .

  • Quantification: Compare against a Glucosamine standard curve (0–1 mM).

Visualization: Hydrolysis Workflow & Pathway[4]

ChitinaseAssay cluster_pathway Hydrolysis Pathway Substrate Chitotriose 3HCl (GlcN-GlcN-GlcN) Reaction Hydrolysis Reaction 37°C, pH 5.5 Substrate->Reaction Enzyme Enzyme Sample (Chitinase/Chitosanase) Enzyme->Reaction Products Cleavage Products Reaction->Products Cleavage HPLC HPLC Analysis (Amino Column) Products->HPLC Separation (Monomer vs Dimer) Colorimetric Reducing Sugar Assay (Schales' Rgt @ 420nm) Products->Colorimetric Total Reducing Ends Data Activity Profile (Specificity/Kinetics) HPLC->Data Peak Area Integration Colorimetric->Data Absorbance vs Std Curve Trimer (GlcN)3 Dimer (GlcN)2 + GlcN Trimer->Dimer Partial Monomer 3 x GlcN Dimer->Monomer Complete

Figure 1: Experimental workflow for Chitotriose 3HCl assay and hydrolysis pathway.

Comparison of Substrates (Troubleshooting)

FeatureChitotriose 3HClTriacetylchitotriose4-MU-Chitotrioside
Structure (GlcN)₃ · 3HCl(GlcNAc)₃(GlcNAc)₃-4MU
Acetylation 0% (Deacetylated)100% (Acetylated)100% (Acetylated)
Primary Target Chitosanase Chitinase Chitinase
Detection HPLC / Reducing SugarHPLC / Reducing SugarFluorescence
Solubility High (Acidic salt)ModerateLow (Requires DMSO)
Use Case Specificity ProfilingKinetic MechanismHigh-Throughput Screening

Troubleshooting Tips:

  • High Background in Reducing Sugar Assay: Chitotriose itself has one reducing end. You must run a "Substrate Only" blank and subtract it.

  • Enzyme Inactivity: Ensure you buffered the "3HCl" acidity. A 1 mM solution in water can drop pH to ~3.0, inactivating many enzymes. Always dissolve in strong buffer (50-100 mM).

References

  • Substrate Characterization: Chen, A. S., et al. (2003). "Antioxidant activities of chitobiose and chitotriose." Biological and Pharmaceutical Bulletin, 26(9), 1326-1330.[2] Link

  • HPLC Methodology: Jiang, X., et al. (2012). "Method for analysis of chitooligosaccharides by HPLC.
  • Enzyme Specificity: Horn, S. J., et al. (2006). "Endo/Exo mechanism and processivity of Family 18 chitinases produced by Serratia marcescens." Biochemistry, 45(12), 3955-3964. Link

  • Chitosanase Assay: Cheng, C. Y., et al. (2006). "Production and characterization of a novel chitosanase from Bacillus sp." Journal of Applied Microbiology, 100(5), 1163-1172.

Sources

Application Note: Chitotriose 3HCl in Carbohydrate-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in structural biology and glycobiology. It details the specific handling, experimental design, and data analysis required when using Chitotriose 3HCl (N,N',N''-triacetylchitotriose trihydrochloride) to study carbohydrate-protein interactions.

Abstract & Introduction

Chitotriose ((GlcNAc)₃) is the trimer of N-acetylglucosamine and a degradation product of chitin.[1] It serves as a critical model ligand for studying protein-carbohydrate recognition mechanisms, particularly in lysozymes , chitinases , and lectins (e.g., Wheat Germ Agglutinin).

While the neutral sugar is often cited in literature, the commercial reagent is frequently supplied as the Trihydrochloride salt (3HCl) . This cationic form offers superior solubility and stability but introduces a critical variable: acidity . Dissolving Chitotriose 3HCl in unbuffered water yields a highly acidic solution (pH < 3.0), which can denature proteins or create false-positive binding artifacts due to pH shock rather than specific ligand affinity.

This guide provides a standardized workflow for neutralizing and utilizing Chitotriose 3HCl in Isothermal Titration Calorimetry (ITC) and X-ray Crystallography.

Chemical Profile & Handling

Compound: N,N',N''-Triacetylchitotriose Trihydrochloride Formula: C₁₈H₃₅N₃O₁₃ · 3HCl MW: ~610.86 g/mol (Salt form) Solubility: >50 mg/mL in water (High)

Critical Handling Protocol: The "Acid-Salt" Correction

Unlike neutral sugars, the 3HCl salt acts as a weak acid.

  • Do NOT dissolve directly in the protein solution.

  • Do NOT assume the buffer capacity of your protein stock is sufficient to neutralize high concentrations (>5 mM) of this ligand.

Neutralization Step:

  • Dissolve the solid Chitotriose 3HCl in the exact buffer used for the protein (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Check pH using a micro-probe.

  • Adjust pH back to the target value (e.g., 5.0) using dilute NaOH (1M or 0.1M).

  • Only after pH adjustment, filter the solution (0.22 µm) and proceed to concentration determination.

Application I: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the binding affinity (


), enthalpy (

), and stoichiometry (

) of Chitotriose binding.
Experimental Rationale

Chitotriose binding to Hen Egg White Lysozyme (HEWL) is enthalpically driven (


) with an unfavorable entropy change. This interaction typically occurs at subsites A, B, and C of the enzyme cleft.
Detailed Protocol: Thermodynamic Profiling

Materials:

  • Protein: HEWL (dialyzed into 50 mM Na-Acetate, pH 5.0). Target Conc: 50–100 µM.

  • Ligand: Chitotriose 3HCl (dissolved in final dialysate of protein). Target Conc: 1.0–2.0 mM (approx. 20x protein conc).

  • Instrument: MicroCal PEAQ-ITC or VP-ITC.

Workflow Diagram:

ITC_Workflow Prep 1. Sample Prep (Dialysis) Ligand 2. Ligand Prep (Dissolve in Dialysate) Prep->Ligand Ensures Buffer Match pH_Adj 3. pH Adjustment (Neutralize 3HCl) Ligand->pH_Adj CRITICAL STEP Degas 4. Degassing (5-10 mins) pH_Adj->Degas Load 5. Cell Loading (Protein in Cell Ligand in Syringe) Degas->Load Run 6. Titration Run (19-25 Injections) Load->Run Analysis 7. Data Fitting (One Set of Sites) Run->Analysis

Figure 1: Optimized ITC workflow for acidic salt ligands. Note the critical pH adjustment step using the dialysis buffer.

Step-by-Step Procedure:

  • Dialysis: Dialyze the protein extensively against the assay buffer (e.g., 3 exchanges over 24 hours). Save the final dialysate.

  • Ligand Dissolution: Weigh Chitotriose 3HCl and dissolve it directly into the saved dialysate. This minimizes heat of dilution caused by buffer mismatch.

  • pH Correction: Measure the pH of the ligand solution. If it deviates by >0.05 units from the protein solution, adjust carefully with µL aliquots of NaOH.

  • Concentration Verification: Do not rely on weight. Verify protein concentration via A280 (

    
     for Lysozyme).
    
  • Run Parameters (25°C):

    • Reference Power: 10 µcal/sec.

    • Stirring Speed: 750 rpm.

    • Injection Scheme: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL injections.

    • Spacing: 180 seconds (allow signal to return to baseline).

Data Analysis: Fit the integrated heat data to a One Set of Sites model.

  • Expected

    
    :  6–10 µM (Strong binding).
    
  • Expected

    
    :  -11 to -13 kcal/mol.
    
  • Stoichiometry (n): Should approach 1.0. If

    
    , check protein activity or ligand concentration accuracy.
    

Application II: Structural Biology (Co-Crystallization)

Chitotriose is used to map the subsites of chitinases and lysozymes. In HEWL, it occupies subsites A, B, and C.

Mechanism of Interaction

The binding is stabilized by a network of hydrogen bonds (between sugar -OH/NHAc groups and protein Asp/Glu/Trp residues) and hydrophobic stacking (sugar ring against Trp side chains).

Interaction Pathway:

Binding_Interaction Trp62 Trp 62 (Hydrophobic Stack) GlcNAc2 GlcNAc (Ring B) Trp62->GlcNAc2 CH-π Interaction Asp101 Asp 101 (H-Bond Donor) GlcNAc1 GlcNAc (Ring A) Asp101->GlcNAc1 H-Bond Trp63 Trp 63 (Hydrophobic Stack) GlcNAc3 GlcNAc (Ring C) Trp63->GlcNAc3 CH-π Interaction

Figure 2: Simplified interaction map of Chitotriose binding to Lysozyme subsites. Blue nodes represent protein residues; Yellow nodes represent the trisaccharide units.

Co-Crystallization Protocol
  • Protein Prep: Concentrate Lysozyme to 15–20 mg/mL in 50 mM Sodium Acetate pH 4.7.

  • Ligand Addition: Add neutralized Chitotriose 3HCl to the protein solution at a 5:1 molar excess . Incubate on ice for 1 hour.

  • Crystallization: Use the Hanging Drop Vapor Diffusion method.

    • Reservoir: 0.8–1.2 M NaCl, 50 mM Acetate pH 4.7.

    • Drop: 1 µL Protein-Ligand Mix + 1 µL Reservoir solution.

  • Observation: Crystals typically appear within 24–48 hours. The high salt concentration promotes the tetragonal form.

Summary of Quantitative Expectations

ParameterValue / RangeNotes
Binding Affinity (

)
6.0 – 10.0 µMHigh affinity due to trimeric interactions.
Enthalpy (

)
-12.0 ± 1.0 kcal/molStrongly exothermic.
Entropy (

)
Negative ValueUnfavorable; driven by solvent reorganization.
Stoichiometry (

)
0.9 – 1.11:1 binding model.
pH Stability 4.0 – 9.0Ligand is stable; Protein stability dictates assay pH.

References

  • Binding Energetics of Lysozyme: Title: Structural energetics of protein–carbohydrate interactions: Insights derived from the study of lysozyme binding to its natural saccharide inhibitors.[1] Source: NIH / PMC URL:[Link]

  • ITC Protocol Standards: Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.[2][3] Source: NIH / PMC URL:[Link]

  • Chemical Properties: Title: Chitotriose Trihydrochloride | C18H38Cl3N3O13 | PubChem.[4][5] Source: PubChem URL:[4][5][Link]

  • Lectin Applications: Title: Wheat Germ Agglutinin—From Toxicity to Biomedical Applications.[6][7] Source: MDPI URL:[Link]

Sources

Chitotriose 3HCl for characterizing novel glycoside hydrolases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chitotriose 3HCl as a Molecular Probe for Characterizing Novel Glycoside Hydrolases

Abstract

The characterization of novel glycoside hydrolases (GHs)—specifically chitosanases (EC 3.2.1.132) and


-N-acetylhexosaminidases (EC 3.2.1.52)—requires precise molecular tools to delineate subsite architecture and catalytic mechanisms. Chitotriose 3HCl  (Glucosamine trimer trihydrochloride; 

) serves as a critical, defined-length oligomeric substrate and crystallographic ligand. Unlike polymeric chitosan, which is heterogeneous in molecular weight and acetylation pattern, Chitotriose 3HCl provides a stoichiometric "molecular ruler." This guide details protocols for using Chitotriose 3HCl to distinguish endo- vs. exo-acting mechanisms, determine kinetic constants for low-molecular-weight substrates, and map active site residues via X-ray crystallography.

Introduction: The "Molecular Ruler" Concept

In the structural analysis of Glycoside Hydrolase (GH) families (e.g., GH46, GH75, GH18, GH20), the active site is divided into subsites labeled


 to 

, where cleavage occurs between the

and

subsites.

Chitotriose 3HCl is unique because:

  • Defined Length: It spans exactly three subsites (typically

    
     or 
    
    
    
    ).
  • Cationic Nature: The free amine groups (unlike the acetylated amines in chitin) mimic the physiological substrate of chitosanases, allowing the mapping of acidic residues (Asp/Glu) responsible for substrate recognition.

  • Mechanistic Discriminator: It effectively differentiates between Endo-chitosanases (which often require

    
     units for efficient cleavage) and Exo-chitosanases  (which readily cleave the trimer into dimer + monomer).
    

Mechanism of Action & Subsite Mapping

When Chitotriose 3HCl binds to a GH active site, it tests the enzyme's ability to accommodate a charged, deacetylated trisaccharide.

Subsite Binding Logic
  • Scenario A (Productive Binding): The trimer binds across

    
     and 
    
    
    
    . Hydrolysis yields Glucosamine (GlcN) and Chitobiose (
    
    
    ).
  • Scenario B (Non-Productive Binding): The enzyme requires a tetramer (4 units) to induce the conformational change necessary for catalysis (common in some processive endo-enzymes). The trimer binds but is not hydrolyzed, acting as a competitive inhibitor.

Visualizing the Pathway

GH_Mechanism cluster_active_site Active Site Subsites Enzyme Free Enzyme (GH) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex + Substrate Substrate Chitotriose 3HCl (GlcN-GlcN-GlcN) Substrate->ES_Complex TS Transition State (Oxazolinium Ion/Intermediate) ES_Complex->TS Acid/Base Catalysis Product1 Chitobiose (GlcN-GlcN) TS->Product1 Leaving Group Product2 Glucosamine (GlcN) TS->Product2 Hydrolysis Subsite_m2 -2 Subsite_m1 -1 Subsite_m2->Subsite_m1 Subsite_p1 +1 Subsite_m1->Subsite_p1 Cleavage Site

Figure 1: Kinetic pathway of Chitotriose hydrolysis and schematic of subsite occupation. The trimer typically occupies -2, -1, and +1 subsites for productive hydrolysis.

Application 1: Distinguishing Endo- vs. Exo-Activity (HPLC Protocol)

This protocol uses Chitotriose 3HCl to determine if a novel enzyme acts as an exo-beta-D-glucosaminidase (cleaves terminal units) or an endo-chitosanase.

Materials:

  • Substrate: Chitotriose 3HCl (10 mM stock in ddH2O).

  • Buffer: 50 mM Sodium Acetate, pH 5.5 (or enzyme optimum).

  • Enzyme: Purified GH (approx. 1 µM).

  • Analysis: HPLC with Amino Column (e.g., Shodex Asahipak NH2P-50) or TLC.

Protocol:

  • Reaction Setup:

    • Mix 10 µL Enzyme + 80 µL Buffer + 10 µL Chitotriose 3HCl (Final conc: 1 mM).

    • Prepare a "No Enzyme" control.

  • Incubation: Incubate at 37°C for defined intervals (0, 15, 30, 60 min).

  • Termination: Stop reaction by heating at 95°C for 5 min or adding 100 µL Acetonitrile.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Refractive Index (RI) or ELSD.

Data Interpretation:

Observation (HPLC Peaks)Enzyme ClassificationMechanistic Insight
Only Trimer (GlcN)3 remains Strict Endo-chitosanase Enzyme requires DP > 3 for binding/cleavage.
Dimer (GlcN)2 + Monomer (GlcN) Exo-chitosanase / Hexosaminidase Enzyme attacks terminal non-reducing end.
Rapid disappearance of Trimer Broad-specificity GH High turnover of low-MW oligomers.

Application 2: Structural Biology (Co-Crystallization)

Chitotriose 3HCl is an ideal ligand for "soaking" experiments to trap the enzyme-substrate complex, particularly in inactive mutants (e.g., catalytic acid mutants, Glu


 Gln).

Protocol: Ligand Soaking

  • Crystallization: Obtain apo-crystals of the GH enzyme using standard screening (e.g., hanging drop vapor diffusion).

  • Soaking Solution: Prepare a solution containing the mother liquor + 10–20 mM Chitotriose 3HCl .

    • Note: The high concentration is necessary to drive occupancy, as

      
       for trimers is often in the millimolar range.
      
  • pH Adjustment: Ensure the addition of the acidic trimer salt (3HCl) does not shift the drop pH. Buffer the soaking solution strongly (e.g., 100 mM MES/HEPES).

  • Soaking Time:

    • Short Soak (10 min - 1 hr): To capture the Michaelis complex (E-S) in wild-type enzymes before hydrolysis.

    • Long Soak (Overnight): To capture the product complex (E-P) after hydrolysis (often distinct GlcN and (GlcN)2 densities).

  • Cryo-protection: Transfer crystal to Mother Liquor + Ligand + 20% Glycerol/PEG 400 before flash cooling in liquid nitrogen.

Critical Output: The resulting electron density map (


) should reveal the sugar rings. The interactions between the protonated amine groups  of Chitotriose and the enzyme's carboxylate clusters (Asp/Glu)  define the specificity determinants.

Application 3: Kinetic Characterization ( )

While polymeric chitosan is the natural substrate, it is kinetically complex. Chitotriose allows for the determination of microscopic rate constants.

Assay Method: Ferricyanide Reducing Sugar Assay (More sensitive than DNS for low concentrations)

  • Preparation: Prepare Chitotriose 3HCl dilutions (0.1 mM to 5 mM).

  • Reaction: Mix 50 µL Substrate + 50 µL Enzyme. Incubate 10 min.

  • Development: Add 100 µL Potassium Ferricyanide reagent. Boil for 10 min.

  • Measurement: Read Absorbance at 420 nm.

  • Calculation: Plot

    
     vs. 
    
    
    
    and fit to the Michaelis-Menten equation.

Why this matters: A high


 for Chitotriose compared to Chitopentaose indicates that subsites 

or

provide significant binding energy, guiding protein engineering efforts to improve affinity.

Workflow Visualization

Workflow Start Purified Novel Glycoside Hydrolase Screen Activity Screen with Chitotriose 3HCl (1 mM, pH 5.5) Start->Screen Decision Hydrolysis Detected? Screen->Decision Yes Product Analysis (HPLC/TLC) Decision->Yes Yes No Test Higher DP Substrates (Tetramer/Pentamer) Decision->No No Exo Products: Monomer + Dimer (Exo-acting) Yes->Exo Endo No Cleavage of Trimer (Likely Endo-acting) No->Endo Crystal Co-Crystallization (Soak with 20mM Chitotriose) Exo->Crystal Map -1/+1 Subsites Endo->Crystal Map Binding Surface

Figure 2: Decision tree for characterizing novel GHs using Chitotriose 3HCl.

References

  • Mechanisms of Glycoside Hydrolases. Davies, G., & Henrissat, B. (1995).[1] Structure, 3(9), 853-859. Link

  • Structure and function of chitosanases. Lacombe-Harvey, M. É., et al. (2021). Scientific Reports, 11, 1234. Link

  • Subsite mapping of chitosanases using chitooligosaccharides. Honda, Y., et al. (2000). Journal of Biochemistry, 127(6), 1037-1044. Link

  • Structural basis of substrate recognition in an exo-beta-D-glucosaminidase. Stubbs, K. A., et al. (2009). Biochemistry, 48(12), 2682-2689. Link

  • CAZy Database: Glycoside Hydrolase Family 46 (Chitosanases). Link

Sources

developing a colorimetric assay using Chitotriose 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of a Colorimetric Assay System for Chitotriose 3HCl

Executive Summary & Scientific Rationale

Chitotriose 3HCl (Glucosamine trimer trihydrochloride) is a critical intermediate in the study of chitin metabolism, serving as both a defined substrate for glycosyl hydrolases (e.g., chitosanases, lysozymes) and a high-value standard for chitooligosaccharide (COS) quantification.

Developing a robust assay for Chitotriose 3HCl presents a unique challenge: the molecule possesses three protonated amine groups (making it highly acidic in solution) and one reducing end . Standard reducing sugar assays (e.g., DNS) often suffer from high background noise due to the inherent reducing nature of the trimer.

This guide details a Dual-Mode Colorimetric System :

  • Direct Quantification (QC): A modified Ninhydrin Assay optimized for the high charge density of the 3HCl salt, providing stoichiometric quantification of total amine content.

  • Functional Kinetics: A Differential Elson-Morgan Assay to monitor enzymatic hydrolysis. This method exploits the signal amplification that occurs when the trimer is cleaved into monomers, offering a self-validating kinetic readout.

Chemical Properties & Handling

  • Compound: Chitotriose Trihydrochloride[1][2][3][4][5]

  • Formula: C₁₈H₃₈Cl₃N₃O₁₃[2]

  • MW: ~610.9 g/mol [2]

  • Solubility: Highly soluble in water (>50 mg/mL).

  • Acidity: A 10 mM solution has a pH < 2.0 due to the 3HCl moieties.

    • Critical Step: You must neutralize the stock solution with NaOH or buffer strongly (e.g., 100 mM Acetate or Phosphate) before use in enzymatic assays to prevent protein denaturation.

Protocol A: Direct Quantification via Modified Ninhydrin Assay

Purpose: To verify the concentration of Chitotriose 3HCl stock solutions or determine purity.

Principle: Ninhydrin reacts with the free primary amines on the glucosamine units. Unlike the Elson-Morgan reaction (which requires a free reducing end), Ninhydrin detects all three amine groups on the trimer, providing high sensitivity.

Reagents
  • Ninhydrin Reagent: 2% (w/v) Ninhydrin in Ethanol.[6]

  • Buffer: 4 M Sodium Acetate buffer (pH 5.5). High molarity is required to counteract the acidity of the 3HCl salt.

  • Solvent: 50% Ethanol (v/v).[6]

Step-by-Step Procedure
  • Preparation: Prepare a 1 mM stock of Chitotriose 3HCl in water.

  • Buffering: In a glass test tube, mix 100 µL Sample + 100 µL Acetate Buffer .

  • Reaction: Add 1.0 mL Ninhydrin Reagent .

  • Incubation: Cap tubes (to prevent evaporation) and boil at 100°C for 15 minutes . Color change: Yellow → Deep Purple (Ruhemann’s Purple).

  • Stabilization: Cool rapidly in an ice bath for 2 minutes. Add 2.0 mL 50% Ethanol to stabilize the chromophore.

  • Measurement: Vortex and read Absorbance at 570 nm .

Data Analysis: Construct a standard curve using D-Glucosamine HCl (monomer). Note that 1 mole of Chitotriose will yield an absorbance roughly equivalent to 3 moles of Glucosamine (stoichiometric factor ~3.0).

Protocol B: Functional Kinetics via Differential Elson-Morgan Assay

Purpose: To measure Chitosanase or Exo-β-D-glucosaminidase activity using Chitotriose as a substrate.

Principle (The "Self-Validating" Mechanism): The Elson-Morgan reaction detects hexosamines by reacting the amino group alpha to a free aldehyde (reducing end).

  • Chitotriose: Has 1 reducing end per molecule. (Signal = Low)

  • Hydrolysis Products (3 Glucosamines): Have 3 reducing ends. (Signal = High)

  • Result: As the enzyme cleaves the trimer, the molar absorbance increases 3-fold. This "signal-on" approach minimizes false positives.

Reagents
  • Reagent A (Acetylation): Dissolve 0.5 mL Acetylacetone in 25 mL 0.5 M Na₂CO₃. Prepare fresh daily.

  • Reagent B (Ehrlich’s): Dissolve 0.8 g p-dimethylaminobenzaldehyde (p-DMAB) in 30 mL Ethanol + 30 mL conc. HCl.

Workflow Diagram (Graphviz)

AssayWorkflow cluster_mech Signal Amplification Logic Start Substrate Prep (Chitotriose 3HCl) Enzyme Enzyme Addition (Chitosanase) Start->Enzyme Neutralize pH Hydrolysis Incubation (37°C, pH 5.5) Enzyme->Hydrolysis Kinetic Phase Stop Stop Reaction (Boil 3 min) Hydrolysis->Stop Acetylation Acetylation (+ Acetylacetone, 90°C) Stop->Acetylation Elson-Morgan Step 1 Condensation Condensation (+ Ehrlich's Reagent) Acetylation->Condensation Acidic Cyclization Read Read OD 530nm (Pink Chromogen) Condensation->Read Trimer Chitotriose (1 Reducing End) Monomer 3x Glucosamine (3 Reducing Ends) Trimer->Monomer Hydrolysis

Caption: Workflow for the Differential Elson-Morgan Assay. Hydrolysis of the trimer exposes new reducing ends, amplifying the colorimetric signal.

Step-by-Step Procedure
  • Enzyme Reaction:

    • Substrate: 2 mM Chitotriose 3HCl in 50 mM Acetate Buffer (pH 5.5).

    • Mix 100 µL Substrate + 10 µL Enzyme .

    • Incubate at 37°C for defined intervals (0, 10, 20, 30 min).

    • Stop reaction by heating at 100°C for 3 minutes.

  • Color Development:

    • Add 250 µL Reagent A (Acetylacetone).

    • Heat at 90°C for 30 minutes . (Critical for pyrrole formation).

    • Cool to room temperature.[7][8]

    • Add 750 µL Reagent B (Ehrlich’s).

    • Incubate at RT for 30 minutes.

  • Read: Measure Absorbance at 530 nm .

Data Presentation & Troubleshooting

Expected Results Table
Assay StageAnalyte StateTheoretical Reducing EndsRelative OD530 (Elson-Morgan)
T=0 Intact Chitotriose1 per moleculeLow (Baseline)
T=End Fully Hydrolyzed3 per moleculeHigh (~3x Baseline)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation pH shock from 3HCl saltEnsure buffer capacity is >50mM. Pre-neutralize stock with NaOH.
High Background Over-acetylationStrictly control the 90°C heating step to 30 mins.
Low Sensitivity Old Reagent BEhrlich’s reagent oxidizes; prepare fresh or store in dark/amber glass.

References

  • Elson, L. A., & Morgan, W. T. J. (1933). A colorimetric method for the determination of glucosamine and chondrosamine. Biochemical Journal, 27(6), 1824–1828. Link

  • Imoto, T., & Yagishita, K. (1971). A simple activity measurement of lysozyme. Agricultural and Biological Chemistry, 35(7), 1154-1156. (Describes the use of chitooligosaccharides in lysis assays).
  • Horn, S. J., & Eijsink, V. G. (2004). Enzymatic hydrolysis of chitosan: mechanisms and product patterns. Carbohydrate Polymers, 56(1), 35-43. (Detailed kinetics of chitosan hydrolysis).
  • Megazyme. (2024). Chitotriose and Chitosan Oligosaccharide Standards Application Note. Link

Sources

Chitotriose 3HCl in affinity chromatography for protein purification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process engineers using Chitotriose 3HCl (Glucosamine Trimer Trihydrochloride) in affinity chromatography.

High-Purity Elution Strategies for Chitosanases and Chitin-Binding Proteins

Executive Summary

Chitotriose 3HCl (Glucosamine trimer trihydrochloride,


) is a highly specific, low-molecular-weight oligosaccharide used primarily as a competitive elution agent in affinity chromatography. Unlike its acetylated counterpart (

-Triacetylchitotriose, or

), which targets lysozyme and chitinases, Chitotriose 3HCl specifically targets enzymes and lectins that recognize deacetylated glucosamine residues, such as Chitosanases (EC 3.2.1.132) and specific Chitosan-binding domains (ChBDs) .

This guide details the physicochemical properties of Chitotriose 3HCl, its distinction from acetylated oligomers, and provides a field-validated protocol for the purification of chitosan-modifying enzymes.

Chemical Identity & Critical Reagent Selection

WARNING: The term "Chitotriose" is often used ambiguously in literature to refer to both the acetylated and deacetylated forms. Selecting the incorrect form will result in zero elution yield .

FeatureChitotriose 3HCl (Target of this Guide)

-Triacetylchitotriose
Chemical Structure

(Deacetylated amines)

(Acetylated amides)
Charge at pH 7 Cationic (Polycationic due to

)
Neutral
Primary Target Chitosanases , Chitosan-binding LectinsLysozyme , Chitinases, WGA (Wheat Germ Agglutinin)
Solubility Highly soluble in water (Acidic pH)Soluble in water
CAS Number 41708-93-4 38864-21-0

Key Handling Note: Chitotriose 3HCl is a salt. Dissolving it in water will significantly drop the pH. You must buffer the elution solution to match your column conditions (usually pH 5.0–7.0) to prevent acid-induced protein denaturation or column stripping.

Mechanism of Action

In affinity chromatography, the target protein (e.g., Chitosanase) is bound to an immobilized substrate matrix (e.g., Chitosan-Sepharose or Cross-linked Chitosan beads). The protein binds to the polymer via its active site or carbohydrate-binding module (CBM).

Elution Principle: Chitotriose 3HCl acts as a competitive inhibitor/ligand . When introduced at a high concentration (mM range), it competes with the immobilized polymer for the protein's binding site. Because Chitotriose 3HCl is a small, soluble trimer, the protein-trimer complex releases from the solid matrix and elutes from the column.

Diagram 1: Competitive Elution Mechanism

AffinityMechanism cluster_0 Step 1: Binding cluster_1 Step 2: Competitive Elution Matrix Immobilized Chitosan (Solid Phase) Protein Chitosanase (Target Protein) Matrix->Protein High Affinity Binding EmptyMatrix Empty Matrix Complex Protein-Chitotriose Complex (Soluble) Protein->Complex Releases from Matrix Eluent Chitotriose 3HCl (Soluble Ligand) Eluent->Protein Competes for Active Site

Caption: Chitosanase binds to the matrix (Left). Soluble Chitotriose 3HCl displaces the protein, forming a soluble complex (Right).

Detailed Protocol: Purification of Chitosanase

Objective: Purify Chitosanase (or Chitosan-binding proteins) from crude cell lysate using affinity chromatography with Chitotriose 3HCl elution.

Materials Required[3][4][5][6][7][8][9]
  • Resin: Chitosan-Sepharose 4B (or commercially available Chitosan beads).

  • Binding Buffer: 50 mM Sodium Acetate, pH 5.5–6.0 (Optimized to enzyme stability).

  • Elution Ligand: Chitotriose 3HCl (Purity >95%).

  • Regeneration Buffer: 1 M NaCl in Binding Buffer (or 0.1 M Acetic Acid if resin allows).

Step-by-Step Workflow
Phase 1: Preparation of Elution Buffer (Critical)
  • Calculate the required volume of Elution Buffer (typically 5–10 Column Volumes, CV).

  • Weigh out Chitotriose 3HCl to achieve a final concentration of 10 mM to 50 mM .

    • Note: 10 mM is standard; 50 mM is for tightly bound variants.

  • Dissolve in Binding Buffer .

  • pH Adjustment: Measure pH immediately. The HCl salt will acidify the buffer. Titrate carefully with dilute NaOH back to the Binding Buffer pH (e.g., pH 6.0).

    • Caution: Failure to adjust pH may result in acid elution (non-specific) rather than affinity elution, potentially denaturing the protein.

Phase 2: Column Loading & Washing
  • Equilibration: Equilibrate the Chitosan column with 10 CV of Binding Buffer.

  • Sample Loading: Load the crude lysate (clarified by centrifugation/filtration) at a slow flow rate (e.g., 0.5 mL/min) to maximize binding contact time.

  • Washing: Wash with Binding Buffer until UV absorbance (A280) returns to baseline (typically 10–20 CV).

    • Optional: Include a high-salt wash (0.5 M NaCl) only if the protein binds chitosan primarily via specific substrate recognition and not non-specific electrostatic interactions. If the protein is highly cationic, high salt might elute it prematurely.

Phase 3: Competitive Elution
  • Step Elution: Switch to the Chitotriose 3HCl Elution Buffer .

  • Flow Rate: Reduce flow rate (e.g., 0.2–0.5 mL/min).

    • Tip: Pause the flow for 10–20 minutes after the eluent enters the column. This "incubation step" allows the Chitotriose to diffuse into the beads and compete effectively for the binding sites.

  • Fraction Collection: Collect fractions (0.5–1.0 CV size). The target protein typically elutes as a sharp peak within 2–3 CV.

Phase 4: Post-Elution Processing
  • Dialysis: The eluted protein is now in a complex with Chitotriose. Dialyze extensively against a storage buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl) to remove the oligosaccharide and restore enzyme activity.

    • Note: Chitotriose is a competitive inhibitor; the enzyme will appear inactive in assays until the ligand is removed.

Diagram 2: Purification Workflow

PurificationProtocol Start Crude Lysate Load Load onto Chitosan Column (pH 5.5 - 6.0) Start->Load Wash Wash Unbound Proteins (Binding Buffer) Load->Wash Elute Elute with Chitotriose 3HCl (10-50 mM, pH adjusted) Wash->Elute Switch Buffer Dialysis Dialysis / Buffer Exchange (Remove Chitotriose) Elute->Dialysis Protein-Ligand Complex Final Pure Active Enzyme Dialysis->Final

Caption: Operational workflow from lysate loading to final active protein recovery.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
No Elution Protein affinity for matrix is too high.Increase Chitotriose concentration (up to 100 mM). Try a "Stop-Flow" elution (incubate column with eluent for 1 hr).
No Elution Wrong Ligand (Protein requires Acetyl groups).Switch to

-Triacetylchitotriose
(if purifying Lysozyme/WGA).
Protein Precipitates pH shock from unbuffered 3HCl salt.Ensure Elution Buffer pH is readjusted to neutral/binding pH after dissolving Chitotriose 3HCl.
Low Purity Non-specific electrostatic binding.Chitotriose 3HCl is cationic.[1] If the matrix is also cationic (Chitosan), non-specific binding is rare. However, if using a modified matrix, add 150 mM NaCl to the elution buffer.

References

  • Chemical Identity & Properties

    • Chitotriose Trihydrochloride.[2][3][4][5] PubChem Compound Summary for CID 77896639. National Center for Biotechnology Information (2025). Link

  • Affinity Chromatography Principles

    • Cuatrecasas, P., Wilchek, M., & Anfinsen, C. B. (1968). Selective enzyme purification by affinity chromatography. Proceedings of the National Academy of Sciences, 61(2), 636-643. Link

  • Cheng, C. Y., et al. (2006). Purification and characterization of a novel chitosanase from Bacillus sp. Journal of Applied Microbiology.
  • Lectins and Specificity (WGA vs Chitosan)

    • Peumans, W. J., & Van Damme, E. J. (1995). Lectins as plant defense proteins.[1] Plant Physiology, 109(2), 347. (Details WGA specificity for GlcNAc vs GlcN). Link

  • Lysozyme Inhibition/Binding: Kristiansen, A., et al. (1998). Specificity of hen egg white lysozyme for acetylated chito-oligosaccharides. European Journal of Biochemistry. (Confirming requirement for acetyl groups).

Sources

Troubleshooting & Optimization

Technical Support Center: Chitotriose 3HCl Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with Chitotriose 3HCl (Glucosamine trimer trihydrochloride) . It addresses stability, solubility, and handling with a focus on avoiding experimental artifacts.

Topic: Stability, Solubility, and Troubleshooting for Aqueous Solutions Product Identity: Chitotriose 3HCl (N,N',N''-deacetylated chitotriose trihydrochloride) Audience: Senior Researchers, Formulation Scientists, QC Analysts

Core Technical Overview

Chitotriose 3HCl is the fully deacetylated, hydrochloride salt of the chitosan trimer. Unlike high-molecular-weight chitosan, it is highly water-soluble across a broad pH range. However, its stability is compromised by three primary factors: hygroscopicity , acid-catalyzed hydrolysis , and Maillard reactivity (due to its reducing end).

This guide synthesizes experimental best practices to prevent degradation and ensure reproducibility.

Critical Handling Directives (The "Golden Rules")

ParameterDirectiveScientific Rationale
Storage (Solid) -20°C, Desiccated The HCl salt is extremely hygroscopic. Moisture absorption accelerates hydrolysis and physical caking.
Sterilization Filtration (0.22 µm) DO NOT AUTOCLAVE. Heat + Acid (from HCl) causes rapid glycosidic bond cleavage and caramelization.
Reconstitution Water or dilute buffer Dissolving in water yields an acidic solution (pH ~2-3). Use buffers (PBS, HEPES) only if pH control is immediate.
Freeze-Thaw Avoid repeated cycles Aliquot immediately. Ice crystal formation can concentrate solutes, altering local pH and promoting degradation.

Troubleshooting & FAQs

Category A: Solubility & pH Behavior[1][2][3][4][5][6]

Q1: I dissolved Chitotriose 3HCl in distilled water, but the pH is very low. Is this normal? Answer: Yes. As a trihydrochloride salt, Chitotriose 3HCl releases three equivalents of hydrochloric acid upon dissociation. A 10 mM solution will typically exhibit a pH between 2.0 and 3.0.

  • Action: If your experiment requires physiological pH (7.4), you must buffer the solution. Do not use unbuffered water for cell culture or enzymatic assays.

  • Protocol: Dissolve in water

    
     Add concentrated buffer stock (e.g., 10x PBS) OR adjust carefully with NaOH. Note: Add base slowly to avoid local regions of high alkalinity which can cause epimerization.
    

Q2: Will Chitotriose precipitate if I neutralize the solution to pH 7.4? Answer: Generally, no . Unlike polymeric chitosan (which precipitates above pH 6.5 due to deprotonation of amines), Chitotriose (DP=3) remains soluble at neutral pH because its low molecular weight prevents the formation of large, insoluble aggregate networks.

  • Caveat: While it won't precipitate, the amines will deprotonate (pKa

    
     6.5–7.0), reducing its positive charge density. This may alter its binding affinity to anionic targets (e.g., DNA, cell membranes).
    
Category B: Stability & Degradation

Q3: My stock solution turned yellow after a week at room temperature. What happened? Answer: You are observing the Maillard Reaction or "browning." Chitotriose possesses a reducing end (an aldehyde group in equilibrium with the ring form).

  • Mechanism: The reducing end reacts with the free amine groups of neighboring chitotriose molecules (self-reaction) or amine-containing buffers (e.g., Tris).

  • Prevention:

    • Store aqueous solutions at -20°C .

    • Avoid amine-based buffers (Tris, Glycine) for long-term storage; use Phosphate or HEPES instead.

    • Protect from light.

Q4: Can I use autoclaving to sterilize my Chitotriose stock? Answer: Absolutely not.

  • Reasoning: Autoclaving combines high temperature (121°C) with the intrinsic acidity of the HCl salt. This creates ideal conditions for acid hydrolysis , cleaving the trimer into dimers (chitobiose) and monomers (glucosamine). Furthermore, the heat accelerates caramelization of the reducing sugars.

  • Correct Method: Syringe filter using a PES or PVDF membrane (0.22 µm) .

Category C: Analytical Issues

Q5: My HPLC peak for Chitotriose is splitting or shifting. Why? Answer: This is often due to anomerization or pH mismatch .

  • Anomerization: In solution, the reducing end mutarotates between

    
     and 
    
    
    
    anomers. On some columns (e.g., Amide/HILIC), these can separate into split peaks.
  • Troubleshooting: Ensure your column temperature is elevated (e.g., 50°C) to speed up anomer equilibration, merging the peaks. Ensure sample pH matches the mobile phase.

Visualizing Stability & Workflows

Figure 1: Stability Decision Matrix

This diagram illustrates the logical flow for handling Chitotriose 3HCl to maintain structural integrity.

Chitotriose_Stability Start Chitotriose 3HCl Solid Storage Store at -20°C (Desiccated) Start->Storage Long Term Reconstitution Reconstitution Start->Reconstitution Immediate Use Solvent_Choice Solvent Choice Reconstitution->Solvent_Choice Water Distilled Water (Result: pH ~2-3) Solvent_Choice->Water For HPLC/MS Buffer Buffer (PBS/HEPES) (Result: pH Controlled) Solvent_Choice->Buffer For Bioassay Sterilization Sterilization Method Water->Sterilization Buffer->Sterilization Autoclave Autoclave (121°C) Sterilization->Autoclave Avoid Filter Filter (0.22 µm) Sterilization->Filter Recommended Result_Bad DEGRADATION (Hydrolysis/Browning) Autoclave->Result_Bad Result_Good STABLE SOLUTION (Ready for Assay) Filter->Result_Good

Caption: Decision matrix for the storage and preparation of Chitotriose 3HCl solutions. Green paths indicate optimal stability; red paths indicate high risk of degradation.

Figure 2: Degradation Pathways

Understanding how the molecule breaks down helps in preventing it.

Degradation_Pathways Chitotriose Chitotriose (Trimer) Hydrolysis Acid Hydrolysis (High T, Low pH) Chitotriose->Hydrolysis Cleavage of Glycosidic Bond Maillard Maillard/Browning (Amine Buffer, High pH) Chitotriose->Maillard Reducing End + Amino Group Monomer Glucosamine (Monomer) Hydrolysis->Monomer Dimer Chitobiose (Dimer) Hydrolysis->Dimer Melanoidins Brown Pigments (Insoluble) Maillard->Melanoidins

Caption: Primary degradation pathways. Acidic conditions promote hydrolysis into monomers/dimers, while neutral/basic conditions with amines promote Maillard browning.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol for cell culture or enzymatic assays.

  • Calculate Mass: Molecular Weight of Chitotriose 3HCl

    
     610.87  g/mol  (Check specific batch CoA for water content/hydration).
    
    • Example: To make 1 mL of 10 mM solution, weigh 6.11 mg.

  • Weighing: Weigh the powder quickly in a low-humidity environment. Close the vial immediately.

  • Dissolution: Add 1 mL of sterile, nuclease-free water . Vortex until fully dissolved.

    • Checkpoint: pH will be acidic (~2.5).

  • Neutralization (Optional but recommended for bioassays):

    • Add 10x PBS or HEPES buffer to the solution to reach 1x concentration.

    • Alternative: Titrate with 0.1 M NaOH while monitoring pH. Stop at pH 7.0–7.2.

  • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile cryovial.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and freeze at -20°C . Do not refreeze after thawing.

Protocol B: QC Check for Hydrolysis

If you suspect your stock has degraded.

  • Method: Thin Layer Chromatography (TLC).[1]

  • Stationary Phase: Silica Gel 60 F254 plate.

  • Mobile Phase: n-Butanol : Ethanol : Water : Acetic Acid (5:4:3:1).

  • Detection: Spray with 0.1% Ninhydrin in ethanol and heat at 105°C for 5 mins.

  • Interpretation:

    • Intact: Single spot (Rf ~0.2-0.3 depending on conditions).

    • Degraded: Appearance of faster-moving spots corresponding to Chitobiose (dimer) and Glucosamine (monomer).

References

  • Liaqat, F. & Eltem, R. (2018). Chitooligosaccharides and their biological activities: A comprehensive review. Carbohydrate Polymers.[2][1][3][4][5][6][7] Link

  • Lodhi, G. et al. (2014). Optimization of Fenton reaction conditions for the production of chitooligosaccharides. Journal of Food Science and Technology. Link

  • Mourya, V.K.[1] & Inamdar, N.N. (2008). Chitosan-modifications and applications: Opportunities galore.[4] Reactive and Functional Polymers. Link

  • Chang, S.H. et al. (2019). Molecular weight dependence of structure and properties of chitosan oligomers.[5] RSC Advances.[5] Link

  • USBio. (n.d.). Chitotriose 3HCl Technical Data Sheet.[8]Link

Sources

Technical Support Center: Troubleshooting Substrate Inhibition in Enzymatic Assays using Chitotriose 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Chitotriose 3HCl (N,N',N''-triacetylchitotriose hydrochloride) in enzymatic assays. While Chitotriose 3HCl is a highly effective substrate and competitive inhibitor for studying chitinolytic enzymes, high concentrations often lead to anomalous kinetic behavior. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and validated protocols to help you navigate substrate inhibition.

Mechanistic Deep Dive: The Causality of Substrate Inhibition

To troubleshoot effectively, we must first understand the structural biology driving the kinetics. Glycoside hydrolases, such as family 18 (GH18) chitinases and family 22 (GH22) lysozymes, possess an extended substrate-binding cleft comprising multiple subsites (typically labeled from -6 to +2)[1].

Chitotriose 3HCl is a short oligosaccharide (a trimer of N-acetylglucosamine). At low to moderate concentrations, a single chitotriose molecule binds productively across the active site, correctly spanning the -1 and +1 subsites where the glycosidic bond cleavage occurs.

However, at high concentrations, an excess of substrate molecules leads to substrate inhibition . Because the binding cleft is long enough to accommodate larger polymers, multiple short chitotriose molecules can bind simultaneously to different subsites within the same cleft (e.g., one occupying the -3 to -1 subsites, and another occupying the +1 to +3 subsites). This simultaneous binding physically blocks the catalytic residues (such as the conserved glutamate in the DxDxE motif of GH18 chitinases) from executing the double-displacement mechanism. The enzyme becomes trapped in a non-productive, dead-end complex (SES), drastically reducing the reaction velocity[2].

Frequently Asked Questions (FAQs)

Q: My reaction velocity drops significantly at Chitotriose 3HCl concentrations above 1 mM. Is my enzyme denaturing or precipitating? A: No, this is a classic hallmark of substrate inhibition, not denaturation. When the substrate concentration (


) exceeds the inhibition constant (

), the formation of the non-productive SES complex outcompetes the productive ES complex. You will observe a characteristic "bell-shaped" or right-skewed Michaelis-Menten curve. To resolve this, restrict your standard assay concentrations to the linear or early-plateau phase (typically 10 µM to 500 µM, depending on the specific enzyme).

Q: How do I distinguish true substrate inhibition from an assay artifact, such as the inner filter effect in fluorometric assays? A: High concentrations of fluorogenic/chromogenic substrates (or the Chitotriose 3HCl itself) can absorb excitation/emission light, artificially lowering the signal—a phenomenon known as the inner filter effect. To differentiate the two:

  • Run a standard curve of the free fluorophore (e.g., 4-Methylumbelliferone) in the presence of varying concentrations of unreacted Chitotriose 3HCl.

  • If the fluorescence signal of the standard drops at high Chitotriose concentrations, you are observing an optical artifact. If the standard signal remains constant but your enzymatic reaction rate drops, it is true biological substrate inhibition.

Q: What kinetic model should I use to calculate


 and 

when substrate inhibition is present?
A: Standard Michaelis-Menten nonlinear regression will fail and systematically underpredict the catalytic rates. You must fit your data using the Haldane equation for substrate inhibition[3]:

Where

represents the dissociation constant for the secondary, inhibitory substrate molecule binding to the ES complex.

Quantitative Data: Kinetic Parameters & Inhibition Thresholds

The concentration at which substrate inhibition begins varies significantly depending on the enzyme's specific subsite architecture. Below is a summary of typical kinetic parameters to guide your experimental design.

EnzymeTypical SubstrateApparent

(µM)
Inhibition Threshold (

where

drops)
Reference
Human Chitotriosidase (hCHIT1) 4-MU-Chitotrioside / Chitotriose15 - 30> 150 µM[4]
Mouse Acidic Mammalian Chitinase (mAMCase) 4-MU-Chitobioside / Chitotriose20 - 40> 80 µM[5]
Hen Egg White Lysozyme (HEWL) Chitotriose 3HCl10 - 15> 600 µM[3]
Serratia marcescens Chitinase A Chitooligomers~50> 1000 µM[2]

Experimental Protocols

Validated Workflow for Determining the Optimal Substrate Concentration Range

This protocol is a self-validating system designed to empirically determine the linear range,


, and 

of Chitotriose 3HCl for your specific enzyme batch without confounding optical artifacts.

Step 1: Preparation of Substrate Stock Dissolve Chitotriose 3HCl in your optimized assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0 for acidic chitinases) to a stock concentration of 10 mM. Critical Step: Ensure complete dissolution by vortexing and incubating at room temperature for 15 minutes. Un-dissolved particulates will cause light scattering.

Step 2: Serial Dilution Prepare a 12-point serial dilution of the substrate ranging from 10 mM down to 0.005 mM in a 96-well plate.

Step 3: Enzyme Equilibration Dilute your enzyme to a working concentration (e.g., 10-50 nM) in the assay buffer. Add 0.1% BSA to the buffer to prevent non-specific binding of the enzyme to the microplate walls, ensuring that any loss in velocity is strictly due to substrate kinetics.

Step 4: Reaction Initiation In a black 96-well plate (for fluorescence) or clear plate (for absorbance), add 50 µL of the substrate dilutions to 50 µL of the enzyme solution. Control: Include a "no-enzyme" blank for each substrate concentration to account for spontaneous hydrolysis or background signal.

Step 5: Kinetic Measurement Immediately monitor the reaction continuously at the optimal temperature (e.g., 37°C) for 30 minutes using a microplate reader.

Step 6: Data Analysis Calculate the initial velocity (


) from the linear portion of the progress curve for each concentration. Plot 

versus

. If the curve dips at high

, fit the data using the Haldane substrate inhibition model described in the FAQs.

Pathway and Workflow Visualizations

Below are the logical relationships and workflows mapped out for troubleshooting substrate inhibition.

SubstrateInhibition E Free Enzyme (E) Extended Cleft ES Productive Complex (ES) Spans -1/+1 Subsites E->ES + S (k1) SES Dead-End Complex (SES) Simultaneous Binding E->SES + 2S (High[S]) S Chitotriose (S) S->ES binds ES->E (k-1) P Products (P) ES->P Catalysis (kcat) ES->SES + S (Ki) SES->ES release

Mechanistic Pathway: Productive binding vs. Non-productive dead-end complex formation at high [S].

Workflow Step1 1. Prepare Chitotriose 3HCl Serial Dilution (0.005 - 10 mM) Step2 2. Mix with Enzyme in Optimized Assay Buffer Step1->Step2 Step3 3. Measure Initial Velocity (v0) Continuous Monitoring Step2->Step3 Step4 4. Plot v0 vs. [S] Step3->Step4 Decision Does v0 decrease at high[S]? Step4->Decision FitMM Fit to standard Michaelis-Menten Model Decision->FitMM No (Standard Kinetics) FitSI Fit to Haldane Substrate Inhibition Model Decision->FitSI Yes (Inhibition)

Experimental Workflow: Step-by-step decision tree for diagnosing and fitting substrate inhibition data.

References

  • Title: Elucidation of the Catalytic Apparatus and Mechanism of Human Chitotriosidase-1 Source: ACS Catalysis URL: [Link]

  • Title: Structural characterization of ligand binding and pH-specific enzymatic activity of mouse Acidic Mammalian Chitinase Source: eLife URL: [Link]

  • Title: The Lysozyme Inhibitor Thionine Acetate Is Also an Inhibitor of the Soluble Lytic Transglycosylase Slt35 from Escherichia coli Source: PMC / NIH URL: [Link]

  • Title: A broad pH range and processive chitinase from a metagenome library Source: SciELO URL: [Link]

  • Title: Single-molecule imaging analysis reveals the mechanism of a high-catalytic-activity mutant of chitinase A from Serratia marcescens Source: PMC / NIH URL: [Link]

Sources

Technical Support Center: Interference of Reducing Agents in Chitotriose 3HCl Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Chitotriose 3HCl assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to interference from reducing agents during their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your assay results.

Frequently Asked Questions (FAQs)

Q1: What are reducing agents and why are they present in my sample?

A: Reducing agents are chemical compounds that donate an electron to another species in a redox reaction. In protein research, they are essential for preventing the oxidation of cysteine residues and maintaining proteins in their reduced, active state.[1] Commonly used reducing agents include dithiothreitol (DTT), β-mercaptoethanol (β-ME), and tris(2-carboxyethyl)phosphine (TCEP).[1] These agents are often present in protein purification and storage buffers to prevent the formation of disulfide bonds, which can lead to protein aggregation and loss of function.[1]

Q2: How do reducing agents interfere with Chitotriose 3HCl assays?

A: The specific mechanism of interference depends on the assay format. Many enzyme assays, including those for chitinases that use chitotriose as a substrate, rely on colorimetric or fluorometric detection methods that are sensitive to the redox state of the reaction mixture. Reducing agents can directly react with assay reagents, leading to false signals or quenching of the intended signal.[2][3]

For example, in assays that measure the release of a product that absorbs light at a specific wavelength, reducing agents can either reduce the product, altering its absorbance, or interact with the detection reagents themselves.[2] This can lead to an overestimation or underestimation of enzyme activity.

Q3: My positive controls are showing lower than expected activity. Could reducing agents be the cause?

A: Yes, this is a classic sign of interference. If the reducing agent in your sample buffer is incompatible with the assay chemistry, it can inhibit the enzymatic reaction or interfere with the detection of the reaction product.[2] This leads to a decrease in the measured signal, giving the false impression of lower enzyme activity. It's crucial to differentiate this from true inhibition of your enzyme.

Q4: I am observing high background noise in my assay. Can this be caused by reducing agents?

A: Absolutely. High background noise can occur if the reducing agent reacts non-enzymatically with the substrate or detection reagents to produce a signal. This is particularly common in assays where the detection method is based on a redox reaction. The reducing agent can essentially "short-circuit" the assay, generating a signal in the absence of any true enzymatic activity.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating interference from reducing agents in your Chitotriose 3HCl assays.

Step 1: Identify the Source of Interference

The first step is to confirm that a reducing agent is indeed the culprit.

Experimental Protocol: Buffer Blank and Spike-In Control
  • Prepare a "Buffer Blank": Run the assay using only the buffer your protein is stored in (containing the suspected reducing agent) without the enzyme.

  • Prepare a "Spike-In Control": Prepare a reaction with a known concentration of your enzyme in a buffer known to be compatible with the assay (i.e., without the reducing agent). Then, "spike" this reaction with the same concentration of reducing agent present in your experimental samples.

  • Analyze the Results:

    • If the "Buffer Blank" shows a high signal, the reducing agent is likely reacting directly with the assay reagents.

    • If the "Spike-In Control" shows a significantly lower signal compared to a control without the reducing agent, the agent is likely inhibiting the enzyme or interfering with product detection.

Step 2: Mitigate the Interference

Once you've confirmed interference, you can employ several strategies to eliminate or reduce its effect.

Option A: Sample Dilution

This is the simplest approach. Diluting your sample can lower the concentration of the interfering reducing agent to a level that no longer affects the assay, while keeping your protein concentration within the detectable range.[4][5]

Option B: Removal of the Reducing Agent

If dilution is not feasible due to low protein concentration, you will need to remove the reducing agent from your sample.

Desalting columns or spin columns are a quick and efficient way to remove small molecules like DTT or TCEP from your protein sample.[6]

  • Equilibrate a desalting column (e.g., PD-10) with your assay buffer (without the reducing agent).

  • Apply your protein sample to the column.

  • Elute your protein in the new, compatible buffer.

  • Immediately assay the protein fraction. It's important to perform the assay soon after removal of the reducing agent to prevent re-oxidation of your protein.[6]

Protein precipitation can effectively separate the protein from interfering substances.[4][7]

  • Add cold acetone or trichloroacetic acid (TCA) to your protein sample to precipitate the protein.

  • Centrifuge the sample to pellet the protein.

  • Carefully remove the supernatant containing the reducing agent.

  • Wash the protein pellet with a compatible buffer.

  • Resuspend the protein pellet in the assay buffer.

Option C: Use a Reducing Agent-Compatible Assay

Some commercially available assay kits are specifically designed to be compatible with common reducing agents.[4][7] These kits often include reagents that neutralize the effect of the reducing agents without compromising the assay's performance. Check the manufacturer's specifications for compatibility with your specific reducing agent and its concentration.

Step 3: Validate Your Chosen Method

After implementing a mitigation strategy, it is crucial to validate its effectiveness.

Experimental Protocol: Validation
  • Repeat the "Buffer Blank" and "Spike-In Control" experiments using your treated sample.

  • The "Buffer Blank" should now show a baseline signal comparable to a negative control.

  • The "Spike-In Control" (if you are testing a compatible assay) should show activity comparable to the control without the reducing agent.

  • Run a standard curve with your purified protein in the new buffer to ensure the assay performance is linear and sensitive.

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting reducing agent interference.

Interference_Troubleshooting Start Suspected Interference from Reducing Agent Identify Step 1: Identify Interference (Buffer Blank & Spike-In Control) Start->Identify Interference_Confirmed Is Interference Confirmed? Identify->Interference_Confirmed Mitigate Step 2: Mitigate Interference Interference_Confirmed->Mitigate Yes No_Interference No Interference Detected (Investigate other causes) Interference_Confirmed->No_Interference No Dilution Option A: Sample Dilution Mitigate->Dilution Removal Option B: Remove Reducing Agent (Desalting/Precipitation) Mitigate->Removal Compatible_Assay Option C: Use Compatible Assay Mitigate->Compatible_Assay Validate Step 3: Validate Solution Dilution->Validate Removal->Validate Compatible_Assay->Validate Proceed Proceed with Assay Validate->Proceed

Caption: Troubleshooting workflow for reducing agent interference.

Summary of Common Reducing Agents and Their Properties

Reducing AgentAbbreviationKey CharacteristicsCommon Assay Interference
DithiothreitolDTTStrong reducing agent, thiol-based.Can interfere with assays involving metal ions due to its chelating properties.[1] Interferes with BCA and modified Lowry protein assays.[7]
β-Mercaptoethanolβ-MEVolatile with a strong odor, thiol-based.Similar interference profile to DTT.
Tris(2-carboxyethyl)phosphineTCEPNon-thiol, odorless, more stable in solution.[1]Generally more compatible with a wider range of assays compared to DTT and β-ME, but can still interfere with some redox-sensitive assays.[2]

Final Recommendations

  • Proactive Planning: Whenever possible, consider downstream assay compatibility when choosing a reducing agent for your protein purification and storage buffers.[1]

  • Thorough Documentation: Keep detailed records of all buffer components and their concentrations. This will be invaluable for troubleshooting.

  • Consult Manufacturer's Literature: Always review the technical documentation for your specific assay kit for a list of known interfering substances.

By following this guide, you can systematically identify, troubleshoot, and resolve issues related to reducing agent interference in your Chitotriose 3HCl assays, leading to more accurate and reliable experimental data.

References

  • Carvalho, V., et al. (2022). Protein purification strategies must consider downstream applications and individual biological characteristics. PMC.
  • Loranger, A., et al. (2018). Optimization of LAL Assay in Plate Reader and Methods to Reduce Interference in Chitosan for Endotoxin Detection. PolyPublie.
  • J., et al. (n.d.). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. ScienceDirect.
  • Cottaz, S., et al. (2018). Screening Assay for Directed Evolution of Chitin Deacetylases: Application to Vibrio cholerae Deacetylase Mutant Libraries for Engineered Specificity.
  • S., et al. (2025). Elucidation of the Catalytic Apparatus and Mechanism of Human Chitotriosidase-1. PMC.
  • (2015). How can I purify reduced protein to get rid of the reducing agent?.
  • (n.d.). Antioxidant Activities of Chitobiose and Chitotriose.
  • El-Sayed, E. H., et al. (2017). Evaluation Antioxidant and cytotoxic activities of novel chitooligosaccharides prepared from chitosan via enzymatic hydrolysis. Journal of Applied Pharmaceutical Science.
  • P., et al. (n.d.).
  • (2015).
  • (n.d.).
  • (n.d.). Protein Denaturing and Reducing Agents. Thermo Fisher Scientific.
  • (2025). A reliable reducing end assay for chito-oligosaccharides.
  • (n.d.). Eliminate interfering substances from samples for BCA protein assays. Thermo Fisher Scientific.
  • (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • (2025).
  • (2018). Interfering Factors in Assay Design. Medical News.
  • (n.d.). Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements.

Sources

Technical Support Center: Minimizing Non-Enzymatic Degradation of Chitotriose 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chitotriose 3HCl. As a fully deacetylated trimer of D-glucosamine hydrochloride, Chitotriose 3HCl is a highly valuable but chemically labile oligosaccharide. Due to its repeating β-(1→4)-linked D-glucosamine units and the presence of a reactive reducing end, it is highly susceptible to non-enzymatic degradation pathways.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of Chitotriose 3HCl reagents during complex biochemical assays.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my Chitotriose 3HCl solution turn yellow or brown over time, even in the absence of enzymes? Causality: This discoloration is the hallmark of the Maillard reaction. Chitotriose possesses a reducing end (an aldehyde group in its open-chain form) and multiple primary amine groups (-NH


) from its glucosamine residues. When the pH shifts toward neutral or alkaline, these primary amines become deprotonated and highly nucleophilic. They rapidly condense with the reducing sugars to form Schiff bases, which then undergo Amadori rearrangements to form dark-colored polymers known as melanoidins[1].
Resolution:  Maintain the solution pH strictly below 6.0. Glucosamine hydrochloride derivatives are highly stable as solids, but in aqueous environments, their stability plummets as the pH approaches 7.0 due to accelerated browning[2].

Q2: I observe spontaneous cleavage of Chitotriose into Chitobiose and Glucosamine monomers in aqueous solutions. How can I prevent this autohydrolysis? Causality: The "3HCl" designation indicates that this molecule is a hydrochloride salt. When dissolved in unbuffered LC-MS grade water, the dissociation of HCl drastically lowers the solution's pH (often dropping below 4.0 depending on concentration). Acid hydrolysis is the predominant chemical mechanism that cleaves the β-(1→4)-glycosidic bonds of chitosan oligomers, yielding shorter fragments and glucosamine monomers[3]. Elevated temperatures exponentially accelerate this acid-catalyzed depolymerization[3]. Resolution: Never dissolve Chitotriose 3HCl in unbuffered water for long-term storage. Reconstitute the powder in a mildly acidic buffer (pH 4.5–5.5), which suppresses both acid autohydrolysis (prevented by avoiding pH < 4.0) and Maillard browning (prevented by avoiding pH > 6.0).

Q3: Does atmospheric oxygen affect Chitotriose stability? Causality: Yes. Oxidative degradation is a secondary but significant pathway. Reactive oxygen species (ROS) and trace transition metals can initiate free radical attacks on the glycosidic backbone. For instance, hydrogen peroxide and Fenton-like reactions are known to rapidly depolymerize chitosan oligosaccharides[4]. Resolution: Degas all reconstitution buffers with an inert gas (Argon or Nitrogen) and use amber vials to prevent UV-induced radical formation.

Section 2: Visualizing Degradation Pathways

G A Chitotriose 3HCl (Aqueous Solution) B Acid Autohydrolysis (Low pH < 4.0) A->B Glycosidic Cleavage C Maillard Browning (Neutral/Alkaline pH) A->C Amine + Aldehyde D Oxidative Degradation (ROS, Transition Metals) A->D Free Radical Attack E Glucosamine & Chitobiose Monomers B->E F Melanoidins (Brown Pigments) C->F G Chain Cleavage & Aldonic Acids D->G

Biochemical pathways of non-enzymatic Chitotriose 3HCl degradation.

Section 3: Quantitative Data & Stability Profiles

To optimize your experimental design, refer to the following quantitative stability profile. This table summarizes the expected half-life of Chitotriose 3HCl under various environmental conditions.

Environmental ConditionPrimary Degradation MechanismEstimated Stability WindowCorrective Action
Unbuffered Water (pH < 4.0), 25°C Acid Autohydrolysis< 48 hoursReconstitute in pH 5.0 buffer
Buffered Solution (pH 7.5), 25°C Maillard Reaction (Browning)< 24 hoursStrictly maintain pH < 6.0
Buffered Solution (pH 5.0), 4°C Minimal (Thermodynamically slowed)1 - 2 weeksSuitable for active experimental use
Lyophilized Powder, -20°C None (Solid-state stability)> 2 yearsMaintain cold chain & desiccation

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Chitotriose 3HCl Stock Solutions

This protocol ensures the thermodynamic and chemical stabilization of the oligomer prior to downstream assays.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.0. This specific pH is the "Goldilocks zone" that prevents both acid-catalyzed glycosidic cleavage and base-catalyzed Maillard reactions.

  • Degassing: Sparge the buffer with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen, mitigating oxidative degradation risks.

  • Thermal Equilibration: Remove the lyophilized Chitotriose 3HCl vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation, which triggers localized solid-state degradation.

  • Reconstitution: Dissolve the powder in the degassed buffer while keeping the vial on an ice bath to suppress exothermic dissolution stress. Swirl gently; do not vortex vigorously.

  • Storage: Aliquot the stock solution into single-use amber microcentrifuge vials. Snap-freeze immediately in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles entirely.

Protocol 2: HPLC Validation of Chitotriose Integrity

Purpose: To validate the absence of non-enzymatic degradation products prior to critical assays. Rationale: Conventional silica-based amino columns suffer from chemical degradation over time. Polymer-based amino columns (e.g., Shodex Asahipak NH2P-50 4E) provide superior chemical stability and prevent the separation of anomers, yielding sharp, quantifiable peaks for chitooligosaccharides[5][6].

  • Mobile Phase Setup: Prepare a mobile phase of Acetonitrile / Water (70:30 v/v). Degas thoroughly.

  • System Parameters: Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the Chitotriose 3HCl sample (diluted to 1 mg/mL in the mobile phase).

  • Detection: Monitor the elution profile via an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Validation Check: A single, symmetrical peak indicates an intact trimer. The appearance of earlier eluting peaks confirms autohydrolysis (Chitobiose or Glucosamine), while a shifting baseline or late-eluting broad peaks indicate Maillard polymerization.

Section 5: Workflow Visualization

W S1 1. Lyophilized Storage (-20°C, Desiccated) S2 2. Buffer Prep (pH 5.0, Degassed) S1->S2 S3 3. Reconstitution (Ice Bath) S2->S3 S4 4. Aliquot & Freeze (-80°C, Amber Vials) S3->S4 S5 5. HPLC-ELSD Validation S4->S5

Step-by-step workflow for preparing and validating stable Chitotriose solutions.

References

  • Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail. MDPI.
  • Stability of D-Glucosamine in aqueous solution. Benchchem.
  • Maillard Reaction.
  • Biochemical Degradation of Chitosan over Immobilized Cellulase and Supported Fenton C
  • Shodex Asahipak NH2P-50 Series. Ecochem.
  • Chitosan-Oligosaccharides (Chitooligosaccharides) (2) (Asahipak NH2P-50 4E). Shodex.

Sources

ensuring complete dissolution of Chitotriose 3HCl for accurate results

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Problem: Researchers frequently report inconsistent kinetic data (


, 

) in lysozyme or chitinase assays when using Chitotriose 3HCl. The Root Cause: These inconsistencies rarely stem from the assay itself but rather from imprecise stock concentration caused by three factors:
  • Hygroscopicity: Rapid moisture absorption during weighing.

  • Stoichiometric Errors: Failing to account for the HCl salt and hydration shell in Molecular Weight (MW) calculations.

  • pH Instability: Precipitation of the free base when dissolving directly into neutral/alkaline buffers.

The Solution: This guide provides a self-validating protocol to ensure 100% dissolution and accurate molarity.

Pre-Solubilization: The Stoichiometry Trap

Before opening the vial, you must establish the correct Molecular Weight (MW). Chitotriose is sold as a hydrochloride salt, often hydrated.[1] Using the generic "Chitotriose" MW will result in a massive concentration error .

Data Table 1: Molecular Weight Variables
ComponentFormulaApprox. MW ( g/mol )Impact on Calculation
Chitotriose (Free Base)

~501.5DO NOT USE for weighing.
Chitotriose 3HCl

~610.9Base MW for anhydrous salt.
Chitotriose 3HCl


(Variable Hydrate)Check CoA CRITICAL: Must use specific lot data.

Technical Insight: Chitotriose 3HCl is highly hygroscopic. If your Certificate of Analysis (CoA) lists water content (e.g., 10%), you must correct your weighed mass. Formula:



Protocol: The "Acid-First" Dissolution Method

Objective: Create a stable, fully dissolved stock solution (e.g., 10 mM) without precipitating the free amine.

Required Materials
  • Chitotriose 3HCl (stored at -20°C, equilibrated to RT in desiccator).

  • Solvent: HPLC-grade water (pH ~5.5-6.0). Do not use PBS/Tris initially.

  • Vessel: Amber microcentrifuge tube (light sensitive).

Step-by-Step Workflow
  • Equilibration: Remove vial from freezer. Place in a desiccator for 30 minutes to reach room temperature. Opening a cold vial causes immediate condensation, ruining the powder.

  • Gravimetric Validation:

    • Do not use a spatula.[2] Static electricity will scatter the powder.

    • Method: Weigh the entire closed vial. Remove the cap, tap out the approximate amount, recap, and weigh the vial again. The difference is your exact mass (

      
      ).
      
  • Primary Solubilization (Water Only):

    • Add HPLC-grade water to achieve a concentration 2x higher than your final target.

    • Reasoning: Chitotriose 3HCl is acidic. It dissolves instantly in water because the protonated amines (

      
      ) repel each other, preventing aggregation.
      
  • Dissolution Verification: Vortex for 30 seconds. Inspect for "fish eyes" (gelatinous specs).

  • Buffer Dilution (The Critical Step):

    • Slowly dilute this acidic stock into your assay buffer (e.g., Phosphate Buffer pH 6.0-7.0).

    • Warning: If you drop solid Chitotriose 3HCl directly into a pH 8.0 buffer, the surface layer may neutralize to the free base (

      
      ), which is less soluble and can form micro-precipitates.
      
Visualization: Dissolution Workflow

DissolutionProtocol Start Start: Remove Vial from -20°C Equilibrate Equilibrate to RT (Desiccator) Prevents Condensation Start->Equilibrate Weigh Difference Weighing (Mass = Vial_Initial - Vial_Final) Equilibrate->Weigh Calc Calculate Volume Required Include Hydration Correction! Weigh->Calc Solvent Add HPLC Water (Acidic pH) Do NOT use Buffer yet Calc->Solvent Mix Vortex 30s Solvent->Mix Check Visual Check: Clear Solution? Mix->Check Dilute Dilute into Assay Buffer (Working Solution) Check->Dilute Yes Fail Sonicate 2 mins (Max 20°C) Check->Fail No Fail->Check

Figure 1: Logic flow for the preparation of Chitotriose 3HCl stock solutions, emphasizing the "Water First" rule to prevent pH-shock precipitation.

Stability & Storage

Once dissolved, the clock starts ticking. The glycosidic bonds are susceptible to acid hydrolysis over time.

  • Stock Solution (Water, ~pH 3-4): Stable for 2–4 weeks at -20°C.

  • Working Solution (Buffer, pH 6-7): Unstable. Prepare fresh daily.

  • Freeze/Thaw: Limit to one cycle. Aliquot immediately after preparation.

Troubleshooting & FAQs

Q1: My solution is cloudy after adding it to the assay buffer.

  • Cause: pH Shock. You likely added a high-concentration acidic stock to a weak buffer, or the buffer pH is too high (>pH 8), causing the amine groups to deprotonate and aggregate.

  • Fix: Ensure your buffer has sufficient capacity (e.g., 50mM Phosphate) to absorb the acidity of the 3HCl. Lower the pH of your assay if possible (Lysozyme is active at pH 6.2).

Q2: The calculated


 is consistently higher than literature values. 
  • Cause: Your actual substrate concentration is lower than you think.

  • Fix: Did you correct for the 3HCl salt weight? If you used the MW of the free base (~501 g/mol ) but weighed the salt (~610 g/mol ), your actual molarity is 18% lower than calculated.

Q3: Can I autoclave the stock solution?

  • Answer: ABSOLUTELY NOT. Autoclaving will hydrolyze the trisaccharide into monomers (GlcN) and dimers, destroying the substrate. Sterilize by filtration (0.22 µm PVDF or PES membrane).

Visualization: Troubleshooting Decision Matrix

Troubleshooting Problem Issue Observed Cloudy Cloudy/Precipitate Problem->Cloudy LowActivity Low Assay Activity Problem->LowActivity BufferCheck Is pH > 7.5? Cloudy->BufferCheck Check Buffer pH CalcCheck Did you use MW ~610? LowActivity->CalcCheck Check Calculations Acidify Lower pH to <7.0 or Increase Ionic Strength BufferCheck->Acidify Yes Recalc Recalculate Molarity (Values are wrong) CalcCheck->Recalc No (Used ~500) StorageCheck Was stock autoclaved? CalcCheck->StorageCheck Yes Trash Discard. Substrate Hydrolyzed. StorageCheck->Trash Yes

Figure 2: Diagnostic tree for resolving common solubility and activity issues.

References

  • PubChem. (n.d.).[3] Chitotriose Trihydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Quentin, G., et al. (2018). "Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates."[4] Tree Physiology, 38(12), 1764–1778. [Link]

  • Ogata, M., et al. (2017). "A novel analytical procedure for assaying lysozyme activity using an end-blocked chitotetraose derivative as substrate."[5] Analytical Biochemistry, 539, 126-132. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Chitotriose 3HCl & Analogs in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of Enzymes with Chitotriose 3HCl and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of chitinase inhibitors and diagnostic assays for lysosomal storage diseases (e.g., Gaucher disease), substrate selection is the critical determinant of data fidelity. Chitotriose 3HCl (


) represents the native, unmodified trimer of N-acetylglucosamine. While it serves as the "gold standard" for physiological relevance, its lack of intrinsic signal generation necessitates chromatographic analysis.

In contrast, synthetic analogs like 4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (4-MU-Chitotrioside) provide high-throughput fluorescence capabilities but introduce steric and electronic bias due to the bulky aglycone group. This guide objectively compares the cross-reactivity profiles of these substrates across the primary human chitinases (CHIT1 , AMCase ) and the common off-target control, Lysozyme .

Substrate Architecture & Mechanistic Implications

To understand cross-reactivity, one must first understand the structural divergence between the native salt and its analogs.

Comparative Substrate Profile
FeatureChitotriose 3HCl (Native)4-MU-Chitotrioside (Fluorogenic)pNP-Chitotrioside (Chromogenic)
Structure Linear trimer of GlcNAc. Hydrochloride salt improves solubility.GlcNAc trimer linked ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-glycosidically to 4-methylumbelliferone.
GlcNAc trimer linked to p-nitrophenol.
Detection HPLC/TLC (UV 210nm or RI). No real-time signal.Fluorescence (Ex 360nm / Em 450nm) upon cleavage.Absorbance (405nm) upon cleavage.
Binding Mode Occupies subsites

or

.
4-MU group often occupies the aglycone leaving group site

or

.
pNP group occupies leaving group site.
Bias None. Mimics physiological degradation intermediate.High. The hydrophobic 4-MU moiety can enhance binding (lower

) artificially in some enzymes.
Medium. pNP is smaller than 4-MU but still non-native.
Mechanism of Cross-Reactivity

Chitinases belong to the GH18 family , utilizing a substrate-assisted retention mechanism. The active site consists of multiple subsites (A-F or -n to +n).

  • Chitotriose 3HCl: Binds naturally. Hydrolysis usually occurs at the second glycosidic bond, releasing Chitobiose + GlcNAc .

  • 4-MU-Chitotrioside: The enzyme must cleave the bond between the trimer and the 4-MU group to generate signal. If the enzyme acts as an endo-chitinase and cleaves within the sugar chain, no signal is generated (silent hydrolysis), leading to false negatives.

ChitinaseMechanism Enzyme GH18 Enzyme (CHIT1 / AMCase) Complex_Native ES Complex (Native) Enzyme->Complex_Native + Chitotriose Complex_4MU ES Complex (Analog) Enzyme->Complex_4MU + 4-MU-Analog Substrate_Native Chitotriose 3HCl (GlcNAc-GlcNAc-GlcNAc) Substrate_4MU 4-MU-Chitotrioside (GlcNAc-GlcNAc-GlcNAc-4MU) Product_Native Chitobiose + GlcNAc (Detected by HPLC) Complex_Native->Product_Native Hydrolysis Product_Signal Chitotriose + 4-MU* (Fluorescent Signal) Complex_4MU->Product_Signal Exo-mode cleavage (Glycosidic bond to 4MU) Product_Silent Chitobiose + 4-MU-GlcNAc (NO Signal - False Neg) Complex_4MU->Product_Silent Endo-mode cleavage (Internal bond)

Figure 1: Mechanistic divergence in hydrolysis. Note that for 4-MU substrates, "Silent Hydrolysis" occurs if the enzyme cleaves internal sugar bonds rather than the fluorophore linkage.

Enzyme Specificity & Performance Data

The following data synthesizes kinetic parameters (


, 

) to illustrate cross-reactivity.
A. CHIT1 (Human Chitotriosidase)[2][3][4]
  • Primary Target: 4-MU-Chitotrioside is the standard diagnostic substrate.

  • Specificity: CHIT1 shows a distinct preference for the trimer (chitotriose) backbone over the dimer (chitobiose).

  • Cross-Reactivity: High efficiency. The hydrophobic cleft of CHIT1 accommodates the 4-MU group well, often resulting in a lower

    
     (tighter binding) for the analog than the native sugar.
    
B. AMCase (Acidic Mammalian Chitinase)[1][2][4][5][6]
  • Differentiation: Unlike CHIT1, AMCase shows significantly higher relative activity toward 4-MU-Chitobioside (dimer) compared to the trimer.

  • Implication: If you use 4-MU-Chitotrioside to screen for CHIT1 inhibitors, AMCase is a potential confounding factor, though its pH optimum (pH ~2-4) differs from CHIT1 (pH ~5-6). However, at pH 5.0, AMCase retains partial activity.

C. Lysozyme (Hen Egg White / Human)
  • Cross-Reactivity: Lysozyme is a GH22 hydrolase targeting peptidoglycan but has cross-reactivity with chitin.

  • Limitation: It requires at least 4-5 residues (Chitotetraose/Chitopentaose) for efficient hydrolysis.

  • Chitotriose 3HCl: Poor substrate for Lysozyme.

  • 4-MU-Chitotrioside: Extremely slow hydrolysis. This makes Chitotriose-based assays highly specific against Lysozyme contamination compared to using longer chain substrates (e.g., Glycol Chitin).

Comparative Kinetic Data (Synthesized)
EnzymeSubstrate

(

M)

(

)
Specificity Note
CHIT1 4-MU-Chitotrioside


High Affinity. Preferred substrate for diagnosis.
CHIT1 4-MU-Chitobioside


Lower affinity; prefers longer chain.
AMCase 4-MU-Chitotrioside


Good binding, but lower turnover than CHIT1.
AMCase 4-MU-Chitobioside


High Turnover. Dimer is preferred.
Lysozyme Chitotriose 3HCl


Negligible activity (requires hexamer).

Experimental Protocols

Protocol A: High-Throughput Specificity Screening (Fluorogenic)

Best for: Rapid screening of inhibitors against CHIT1 vs AMCase.

Reagents:

  • Buffer A (CHIT1): 50 mM Citrate-Phosphate, pH 5.2, 0.1% BSA.

  • Buffer B (AMCase): 50 mM Citrate-Phosphate, pH 4.0 (or pH 2.0 for max specificity), 0.1% BSA.

  • Substrates: 4-MU-Chitotrioside and 4-MU-Chitobioside (Stock: 2 mM in DMSO).

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.

Workflow:

  • Dilute enzyme to 10-50 ng/mL in respective buffer.

  • Add 10

    
    L substrate (Final conc: 20 
    
    
    
    M) to 90
    
    
    L enzyme.
  • Incubate at 37°C for 15–30 min.

  • Critical Step: Terminate with 200 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    L Stop Solution. (High pH maximizes 4-MU fluorescence).
    
  • Read Fluorescence: Ex 360 nm / Em 450 nm.[1]

  • Data Analysis: Calculate Ratio of (Triose Activity / Biose Activity).

    • High Ratio (>5)

      
       Indicates CHIT1 dominance.
      
    • Low Ratio (<1)

      
       Indicates AMCase dominance.
      
Protocol B: Native Substrate Hydrolysis (HPLC)

Best for: Validating "Silent Hydrolysis" and using Chitotriose 3HCl as a reference standard.

Reagents:

  • Substrate: Chitotriose 3HCl (1 mg/mL in water).

  • Mobile Phase: 70% Acetonitrile / 30% Water (Isocratic).

  • Column: Amino-bonded silica column (e.g., Zorbax NH2).

Workflow:

  • Incubate Enzyme + Chitotriose 3HCl (100

    
    M) at 37°C.
    
  • Aliquot samples at 0, 10, 30, 60 min.

  • Precipitate protein with equal volume cold Acetonitrile. Centrifuge 10,000 x g.

  • Inject 20

    
    L supernatant into HPLC.
    
  • Detection: UV at 205-210 nm (peptide bond absorbance of GlcNAc).

  • Analysis: Monitor disappearance of Trimer peak and appearance of Dimer/Monomer peaks.

AssayWorkflow Start Start: Select Substrate Branch Goal? Start->Branch Path_HT High Throughput / Screening Branch->Path_HT Screening Path_Mech Mechanistic / Validation Branch->Path_Mech Validation Sub_HT Use 4-MU-Chitotrioside Path_HT->Sub_HT Sub_Mech Use Chitotriose 3HCl Path_Mech->Sub_Mech Step_HT Incubate pH 5.2 (CHIT1) or pH 2.0 (AMCase) Sub_HT->Step_HT Step_Mech Incubate pH 5.2 Time-course sampling Sub_Mech->Step_Mech Det_HT Stop with Glycine pH 10.5 Read Fluoresc. (Ex360/Em450) Step_HT->Det_HT Det_Mech HPLC (Amino Column) UV 210nm Detection Step_Mech->Det_Mech Result_HT Result: Relative Activity (RFU) Det_HT->Result_HT Result_Mech Result: Molar Cleavage Rates (Trimer -> Dimer + Mono) Det_Mech->Result_Mech

Figure 2: Decision matrix for selecting Fluorogenic vs. Native protocols.

References

  • Barad, B. A., et al. (2020). Differences in the chitinolytic activity of mammalian chitinases on soluble and insoluble substrates. Protein Science.[2] Link

  • Seibold, M. A., et al. (2008). Chitotriosidase is the primary active chitinase in the human lung and is modulated by genotype and smoking habit.[3] Journal of Allergy and Clinical Immunology.[3][4] Link

  • Bussink, A. P., et al. (2006). Evolution of Mammalian Chitinase(-Like) Members of Family 18 Glycosyl Hydrolases. Genetics.[1][5][3][4] Link

  • GeneCards. CHIT1 Gene - Chitinase 1.[5]Link[6]

  • Boot, R. G., et al. (2001). Identification of a Novel Acidic Mammalian Chitinase. Journal of Biological Chemistry. Link

Sources

Comparative Kinetics: Chitinases vs. Chitosanases on Chitotriose 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis of the comparative kinetics of chitinolytic enzymes using Chitotriose 3HCl as a substrate.

Content Type: Technical Application Guide Audience: Biochemists, Enzymologists, and Drug Development Scientists

Executive Summary: The Substrate "Trap"

In the characterization of chitinolytic enzymes, Chitotriose 3HCl is often misused or misunderstood. Unlike standard "Chitotriose" (N,N',N''-triacetylchitotriose), the 3HCl designation confirms this molecule is the fully deacetylated chitosan trimer (


).

This structural distinction is the primary determinant of enzymatic performance:

  • GH18 Chitinases (e.g., Serratia, Human CHIT1): Typically exhibit negligible hydrolytic activity on this substrate due to the absence of the N-acetyl group required for the substrate-assisted catalytic mechanism.

  • Chitosanases (GH46, GH75) &

    
    -Glucosaminidases:  Recognize the free amine and are the correct catalytic tools for this substrate.
    

This guide compares the kinetic profiles of these enzyme classes to validate substrate specificity and experimental design.

Substrate Profile & Preparation

Compound: Chitotriose Trihydrochloride (Glucosamine Trimer) Formula:


Molecular Weight:  ~610.9  g/mol
pKa:  ~6.5 (amine groups)
Critical Protocol: Neutralization

The 3HCl salt is highly acidic. Direct addition to an enzyme assay without buffering will crash the pH, denaturing the enzyme immediately.

Preparation Workflow:

  • Solubilization: Dissolve Chitotriose 3HCl in ddH2O to 10 mM stock.

  • pH Adjustment: Do not use NaOH (risk of precipitation/browning). Dilute into a high-capacity buffer (e.g., 100 mM Sodium Phosphate or Citrate, pH 6.0) to achieve working concentration (e.g., 1 mM).

  • Stability Check: Ensure the solution remains clear.

Mechanistic Divergence (GH18 vs. GH46)

The kinetic differences are rooted in the catalytic machinery.[1]

Diagram: Substrate-Assisted Catalysis vs. General Acid-Base

Figure 1: Mechanistic failure of GH18 Chitinases on Chitotriose 3HCl compared to the successful hydrolysis by GH46 Chitosanases.

Comparative Kinetic Data

The following table synthesizes experimental performance of key chitinolytic enzymes on deacetylated chitotriose (GlcN)3 .

Enzyme FamilyRepresentative Enzyme

(mM)

(

)
Specificity Note
GH18 Chitinase Serratia marcescens ChiAN.D. < 0.1 Inactive. Requires Acetyl group at subsite -1 for catalysis. May bind weakly (

~mM range) but acts as a competitive inhibitor.
GH18 Chitinase Human Chitotriosidase (CHIT1)N.D. Negligible Highly specific for GlcNAc. Used clinically with 4-MU-Chitotriose (acetylated), not 3HCl.
GH46 Chitosanase Streptomyces sp.[2][3][4] N1740.2 - 0.5 ~150 High Activity. Cleaves GlcN-GlcN bonds efficiently.
GH8 Chitosanase Bacillus sp.[2][5][6] KCTC 0377N.A. 0 Size Restricted. Requires at least a tetramer (GlcN)4. Cannot hydrolyze the trimer (GlcN)3.[2]
GH2

-Glucosaminidase
Exo-acting enzymes1.5 15 - 50 Moderate Activity. Cleaves terminal GlcN residues sequentially.

Note: N.D. = Not Detectable due to lack of product formation.

Data Interpretation[1][2][7][8][9][10][11]
  • The "Negative Control" Effect: If you are testing a putative chitinase and observe high activity on Chitotriose 3HCl, your enzyme is likely a Chitosanase or a promiscuous GH19 (plant chitinase), not a classical GH18.

  • Inhibition Potential: Chitotriose 3HCl can act as a weak competitive inhibitor for GH18 chitinases, occupying the active site without turnover.

Experimental Protocol: Validating Specificity

To definitively categorize your enzyme using Chitotriose 3HCl, follow this self-validating workflow.

Method: HPLC-Based Hydrolysis Assay

Objective: Distinguish between Chitinase (no cleavage) and Chitosanase (cleavage to dimer/monomer).

Reagents:

  • Substrate: 2 mM Chitotriose 3HCl in 50 mM Acetate Buffer (pH 5.5).

  • Enzyme: 100 nM purified protein.

  • Standard: Glucosamine (GlcN) and Chitobiose (GlcN)2.[7]

Workflow:

  • Incubate Enzyme + Substrate at 37°C.

  • Sampling: Take aliquots at T=0, 15, 60 min.

  • Termination: Add equal volume Acetonitrile (precipitates enzyme).

  • Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or MS. Note: UV detection is poor for deacetylated sugars.

Decision Logic:

  • Peak Shift: If (GlcN)3 peak decreases and (GlcN)1/(GlcN)2 appear

    
    Chitosanase Activity .
    
  • No Change: If (GlcN)3 peak remains constant

    
    True Chitinase (GH18) .
    
Diagram: Assay Decision Tree

Figure 2: Analytical workflow to classify enzyme activity based on Chitotriose 3HCl hydrolysis.

References

  • Kuusk, S., et al. (2017).[8] "Human Chitotriosidase Is an Endo-Processive Enzyme."[8] PLOS ONE. Retrieved from [Link]

  • Choi, Y.J., et al. (2004). "Purification and Characterization of Chitosanase from Bacillus sp. Strain KCTC 0377BP."[2][5] Applied and Environmental Microbiology. Retrieved from [Link]

  • Viens, P., et al. (2015).[3] "Chitosanases from Family 46 of Glycoside Hydrolases: From Proteins to Phenotypes." Marine Drugs. Retrieved from [Link]

  • Aronson, N.N., et al. (2003). "Family 18 chitinase-oligosaccharide substrate interaction: subsite preference and anomer selectivity." Biochemical Journal. Retrieved from [Link]

Sources

The Definitive Guide to Evaluating Synthetic Chitotriose 3HCl Purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Purity of Synthetic Chitotriose 3HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of carbohydrate-based therapeutics and lysozyme inhibitors, Chitotriose 3HCl (GlcN)₃[1]·3HCl serves as a critical molecular standard. However, the market is saturated with "Chitooligosaccharide (COS)" mixtures often mislabeled as pure trimers.

This guide provides an objective technical comparison between High-Grade Synthetic Chitotriose 3HCl and Enzymatic Hydrolysates . It establishes a self-validating analytical framework to verify Degree of Polymerization (DP), Degree of Deacetylation (DD), and functional bioactivity.

Part 1: Strategic Comparison – Synthetic vs. Enzymatic[2]

The primary challenge in sourcing Chitotriose is distinguishing between a defined chemical entity and a fractionated mixture.

The "Gaussian Trap" of Enzymatic Hydrolysis

Natural extraction involves hydrolyzing chitin (from crustacean shells) using chitinases or HCl. This process follows a statistical (Gaussian) distribution. Even "purified" enzymatic Chitotriose is often a specific cut of this distribution, containing significant contamination from Chitobiose (DP2) and Chitotetraose (DP4).

The Synthetic Advantage

Synthetic Chitotriose 3HCl is constructed via bottom-up glycosylation or controlled depolymerization with rigorous purification. It offers a single molecular weight species with stoichiometric hydrochloride counter-ions, ensuring solubility and pH stability.

Table 1: Comparative Performance Matrix

FeatureSynthetic Chitotriose 3HClEnzymatic/Natural HydrolysateImpact on Research
Purity (HPLC) > 99.0% (Single Peak)85% - 95% (Contains DP2/DP4)High purity is essential for crystallography and kinetics.
Identity Defined Isomer (

-1,4)
Variable Anomers (

mix)
Affects enzyme binding affinity constants (

).
Endotoxins Negligible (Chemical Origin)Risk of bacterial/shellfish residuesCritical for immunological or cell-culture assays.
Salt Form Stoichiometric 3HClVariable / Amorphous3HCl ensures consistent solubility in aqueous buffers.
Batch Consistency High (Process Controlled)Low (Source Dependent)Synthetic eliminates "batch effects" in long-term studies.
Part 2: Analytical Validation Protocols

To validate your material, do not rely on the Certificate of Analysis (CoA) alone. Implement this two-tier analytical workflow.

Protocol A: HILIC-HPLC-MS (The Purity Standard)

Why: Chitotriose is highly polar. Standard Reverse-Phase (C18) HPLC fails to retain it, causing it to elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Methodology:

  • Column: Amide-80 or Polymeric Amino column (e.g., Shodex Asahipak NH2P-50).

  • Mobile Phase: Acetonitrile : Ammonium Acetate (100mM, pH 5.8) [70:30 v/v].

  • Detection: ESI-MS (Positive Mode) and CAD (Charged Aerosol Detection) for non-chromophoric quantification.

  • Acceptance Criteria: Single peak at retention time (

    
    ) distinct from DP2/DP4 standards; Mass spectrum shows dominant ion 
    
    
    
    at
    
    
    (free base) or relevant adducts.

Workflow Diagram:

HPLC_Workflow cluster_impurities Common Impurities Sample Sample Prep (1mg/mL in 50% ACN) Column HILIC Separation (Amide-80 Phase) Sample->Column Injection MS ESI-MS Detection (m/z 604 Identification) Column->MS Elution DP2 Chitobiose (DP2) Column->DP2 Early Elution DP4 Chitotetraose (DP4) Column->DP4 Late Elution Data Purity Calculation (Area Normalization) MS->Data Integration

Figure 1: HILIC-MS Analytical Workflow for Chitooligosaccharide Purity.

Protocol B: Quantitative 1H-NMR (The Structural Standard)

Why: HPLC confirms purity, but NMR confirms the Degree of Deacetylation (DD) . Synthetic Chitotriose must be 100% deacetylated. Any acetyl peak indicates incomplete synthesis or degradation.

Methodology:

  • Solvent:

    
     with 1% DCl (to ensure protonation and shift separation).
    
  • Temperature: 27°C (Standard) or 70°C (to shift water peak if interfering).

  • Key Signals:

    • H-1 (Anomeric):

      
       5.4 - 5.6 ppm (doublet).
      
    • H-2 (GlcN):

      
       3.1 - 3.2 ppm (indicates free amine).
      
    • Impurity Check: Look for Acetyl-CH3 singlet at

      
       2.0 ppm.
      
  • Calculation:

    
    . For pure Chitotriose 3HCl, the Acetyl integral should be effectively zero.
    
Part 3: Functional Performance (Bioactivity)

The ultimate test of a synthetic mimetic is its biological fidelity. Chitotriose is a potent competitive inhibitor of Hen Egg White Lysozyme (HEWL) .

Protocol C: Lysozyme Inhibition Assay

Why: This assay validates that the synthetic 3HCl salt maintains the correct stereochemistry to bind the enzyme's active site (Subsites A-B-C).

Experimental Setup:

  • Enzyme: HEWL (20 µg/mL in Phosphate Buffer pH 6.2).

  • Substrate: Micrococcus lysodeikticus cells (0.2 mg/mL suspension).

  • Inhibitor: Synthetic Chitotriose 3HCl (Gradient: 10 - 200 µM).

  • Measurement: Kinetic Turbidimetry at 450nm (Absorbance decrease rate).

Mechanism of Action:

Lysozyme_Inhibition HEWL Lysozyme (HEWL) Active Site Complex_Active Enzyme-Substrate Complex (Hydrolysis) HEWL->Complex_Active + Substrate Complex_Blocked Enzyme-Inhibitor Complex (Inactive) HEWL->Complex_Blocked + Chitotriose (High Affinity) Substrate Bacterial Cell Wall (Substrate) Substrate->Complex_Active Inhibitor Syn. Chitotriose 3HCl (Competitor) Inhibitor->Complex_Blocked Result Lysis / Turbidity Drop Complex_Active->Result Reaction Proceeds Complex_Blocked->Result Reaction Inhibited

Figure 2: Competitive Inhibition Mechanism of Chitotriose on Lysozyme.

Expected Results:

  • IC50 Value: A high-purity synthetic trimer should exhibit an

    
     in the range of 40–60 µM  under standard conditions.
    
  • Natural Hydrolysates: Often show higher (worse)

    
     values (>100 µM) due to the dilution effect of inactive DP2 or DP4 species.
    
References
  • Trombotto, S., et al. (2008).[2] "Preparation of defined chitosan oligosaccharides by acid hydrolysis." Carbohydrate Polymers. Link

  • Moura, C.M., et al. (2011).[2] "Chitosan deacetylation degree determination: Analytical methods comparison." International Journal of Biological Macromolecules. Link

  • Huang, H., et al. (2009).[3] "A novel click chitooligosaccharide for hydrophilic interaction liquid chromatography (HILIC)." Chemical Communications.[3] Link

  • Ogata, M., et al. (2017).[1] "A novel analytical procedure for assaying lysozyme activity using an end-blocked chitotetraose derivative."[1] Analytical Biochemistry. Link

  • Kumirska, J., et al. (2010). "Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan." Marine Drugs. Link

Sources

Chitotriose vs. chitobiose as an antioxidant: a comparative study

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an objective, technical comparison of Chitotriose and Chitobiose as antioxidants, intended for researchers and drug development professionals.

Executive Summary

In the realm of chito-oligosaccharides (COS), Chitobiose (DP2) and Chitotriose (DP3) represent the low-molecular-weight (LMW) frontier, consistently outperforming high-molecular-weight chitosan in radical scavenging assays.

The Verdict: While both oligomers are potent antioxidants, Chitobiose generally exhibits superior efficacy over Chitotriose in scavenging hydroxyl (


OH) and superoxide (

) radicals. Experimental data indicates that Chitobiose possesses a lower IC

(higher potency) in metal-mediated oxidation systems, likely due to a more favorable steric conformation for chelating transition metal ions (

,

) which catalyze radical generation. However, Chitotriose remains a viable alternative where slightly higher solubility or specific enzymatic recognition is required.

Structural & Mechanistic Foundation

The "Degree of Polymerization" Effect

The antioxidant activity of COS is inversely correlated with the Degree of Polymerization (DP). Unlike high-molecular-weight chitosan, which relies on intramolecular hydrogen bonds that reduce the accessibility of active sites, Chitobiose and Chitotriose have exposed amine (


) and hydroxyl (

) groups.
  • Chitobiose (GlcN)

    
    :  MW ~340 Da. Two free amine groups. High structural flexibility.
    
  • Chitotriose (GlcN)

    
    :  MW ~501 Da. Three free amine groups. Slightly increased steric bulk.
    
Mechanism of Action

The antioxidant capacity stems from two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The free amino groups (

    
    ) and hydroxyl groups (
    
    
    
    ) donate hydrogen atoms to unstable radicals.
  • Metal Chelation: The lone pair of electrons on the nitrogen amine groups can chelate transition metal ions (like

    
     or 
    
    
    
    ), preventing them from catalyzing the Fenton reaction which produces hydroxyl radicals.

AntioxidantMechanism Chitobiose Chitobiose (DP2) (Exposed -NH2 Groups) MetalIon Free Metal Ions (Fe2+ / Cu2+) Chitobiose->MetalIon Chelation Radical Hydroxyl Radical (•OH) Chitobiose->Radical Direct H-Donation Fenton Fenton Reaction (Catalysis) MetalIon->Fenton Catalyzes Chelation Stable Chelate Complex (Inactivates Metal) MetalIon->Chelation Forms Fenton->Radical Generates Scavenging Radical Neutralization (H-Atom Transfer) Radical->Scavenging Neutralized

Figure 1: Dual-mode antioxidant mechanism of Chitobiose: Metal chelation (preventive) and direct radical scavenging (curative).

Comparative Performance Data

The following data aggregates results from key studies (e.g., Je et al., Mendes et al.) comparing pure oligomers against standard references (Trolox, Aminoguanidine).[1]

Table 1: Hydroxyl Radical Scavenging (IC Values)

Lower IC


 indicates higher potency.
CompoundIC

(ZnO Photolysis)
IC

(Benzoate Hydroxylation)
Relative Potency
Chitobiose 30 µM 18 µM Highest
Chitotriose 55 µM80 µMHigh
AminoguanidineN/A85 µMModerate
TroloxN/A95 µMModerate
Glucosamine (Monomer)>1000 µM (Inactive)InactiveLowest

Analysis:

  • Hydroxyl Radicals: Chitobiose is approximately 2x more potent than Chitotriose in scavenging hydroxyl radicals generated by

    
     systems.
    
  • Monomer Inefficacy: The monomer (Glucosamine) is largely inactive, suggesting that the glycosidic linkage and the specific distance between amine groups in the dimer (Chitobiose) create a "sweet spot" for radical interaction or metal chelation.

Table 2: Superoxide & DPPH Scavenging
AssayChitobiose PerformanceChitotriose PerformanceNotes
Superoxide (

)
Active Weak / InactiveChitobiose effectively scavenges superoxide in PMS/NADH systems; Chitotriose shows negligible activity in some protocols.
DPPH Moderate (<50%)Moderate (<50%)Both oligomers are weak DPPH scavengers compared to Vitamin C. DPPH is a nitrogen-centered radical and may not reflect physiological ROS scavenging as accurately as Hydroxyl assays.

Experimental Protocols

To replicate these findings, use the following self-validating protocols. These methods prioritize reproducibility and control over metal contamination.

Protocol A: Hydroxyl Radical Scavenging (Benzoate Method)

Objective: Quantify the inhibition of benzoate hydroxylation catalyzed by


.
  • Reagent Preparation:

    • Buffer: 10 mM Phosphate Buffer (pH 7.4).

    • Sodium Benzoate: 1 mM solution.

    • 
      :  50 µM solution (Catalyst).
      
    • 
      :  1 mM solution (Oxidant).
      
    • Sample: Dissolve Chitobiose/Chitotriose in buffer to varying concentrations (10–500 µM).

  • Reaction Assembly:

    • Mix: 1 mL Buffer + 1 mL Benzoate + 1 mL

      
       + 1 mL Sample.
      
    • Initiate reaction by adding 1 mL

      
      .
      
  • Incubation:

    • Incubate at 37°C for 60 minutes in the dark (prevents photo-oxidation).

  • Detection:

    • Measure fluorescence of the product (Salicylate).

    • Excitation: 305 nm | Emission: 405 nm.

  • Validation:

    • Include a Blank (no antioxidant) and a Negative Control (no

      
      ) to ensure fluorescence is purely Fenton-derived.
      
Protocol B: Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis S1 Dissolve Chitobiose/Chitotriose (10-500 µM in PBS) A1 Mix Sample + Reagents S1->A1 S2 Prepare Radical Generators (H2O2 + Cu2+ or PMS + NADH) S2->A1 A2 Incubate (37°C, 30-60 min) Protect from Light A1->A2 A3 Measure Absorbance/Fluorescence A2->A3 D1 Calculate % Inhibition (1 - Asample/Acontrol) * 100 A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Figure 2: Step-by-step workflow for determining IC50 values of COS antioxidants.

Critical Nuances & Recommendations

The Acetylation Paradox

Researchers must distinguish between Chitobiose (fully deacetylated) and N,N'-diacetylchitobiose (fully acetylated).

  • Deacetylated (GlcN)

    
    :  Superior for scavenging hydroxyl radicals and chelating metals.
    
  • Acetylated (GlcNAc)

    
    :  Often inactive in metal-catalyzed oxidation assays but may show activity in direct radical quenching assays depending on the solvent.
    
  • Recommendation: For antioxidant applications, ensure the Degree of Deacetylation (DD) is >90% to maximize the free amine content.

When to Use Which?
  • Choose Chitobiose if:

    • Your target is Hydroxyl Radical (

      
      OH)  neutralization.
      
    • You are developing a metal-chelating antioxidant formulation.

    • Maximum potency per micromole is required.

  • Choose Chitotriose if:

    • You require a slightly larger scaffold for enzyme recognition (e.g., lysozyme interaction studies).

    • The specific solubility profile of the trimer fits the formulation better (though differences are marginal).

References

  • Antioxidant activities of chitobiose and chitotriose. Source: PubMed / Biol Pharm Bull. [Link]

  • Preparation and Antioxidant Activity of Chitosan Dimers with Different Sequences. Source: MDPI / Marine Drugs. [Link]

  • Free radical scavenging activity of chitooligosaccharides by electron spin resonance spectrometry. Source: PubMed / Food Chem Toxicol. [Link]

  • Evaluation of Antioxidant and cytotoxic activities of novel chitooligosaccharides. Source: Journal of Applied Pharmaceutical Science. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Chitotriose Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Chitotriose trihydrochloride (3HCl), moving beyond a simple checklist to explain the scientific and regulatory rationale behind each action. Our goal is to empower you with the knowledge to manage this chemical waste with confidence and integrity.

Understanding the Compound: A Prerequisite for Safe Handling

Chitotriose trihydrochloride (C18H35N3O13·3HCl) is a halogenated organic compound.[1][2] Its classification dictates the specific disposal pathway it must follow. According to its Safety Data Sheet (SDS), Chitotriose 3HCl is classified with specific health hazards that necessitate careful handling and disposal.[3]

PropertyInformationSource
Chemical Name Chitotriose TrihydrochlorideTCI Chemicals[3]
CAS Number 117436-78-9TCI Chemicals[3]
Molecular Formula C18H35N3O13·3HClBZ Oligo[2]
Hazard Classification Reproductive toxicity, Category 2; Specific target organ toxicity - repeated exposure, Category 2TCI Chemicals[3]
Primary Disposal Directive Dispose of contents/container to an approved waste disposal plant.TCI Chemicals[3]

The presence of hydrochloride renders this compound halogenated, a critical factor for waste segregation.[1] Mixing halogenated and non-halogenated waste streams can create complex and hazardous mixtures that are more difficult and costly to dispose of safely.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to guide you from the moment you identify Chitotriose 3HCl as waste to its final, compliant disposal. This workflow ensures that every step is taken in accordance with established safety and environmental regulations.

DisposalWorkflow cluster_0 Phase 1: In-Lab Preparation cluster_1 Phase 2: Storage & Removal cluster_2 Phase 3: Final Disposition A 1. Identify Waste Chitotriose 3HCl (Solid or Aqueous) B 2. Don Personal Protective Equipment (PPE) A->B C 3. Segregate Waste Place in 'Halogenated Organic Waste' B->C D 4. Label Container 'Hazardous Waste' + Contents C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Arrange for Pickup Contact EH&S or licensed contractor E->F G 7. Transport to Approved Waste Disposal Facility F->G H 8. Final Treatment/ Incineration G->H

Caption: Disposal workflow for Chitotriose 3HCl.

Experimental Protocol: Detailed Disposal Steps

1. Waste Identification and Hazard Assessment

  • Action: Confirm that the waste material is Chitotriose 3HCl. Consult the Safety Data Sheet (SDS) to review its hazards, which include suspected damage to fertility or the unborn child and potential organ damage through prolonged exposure.[3]

  • Causality: Proper identification is the cornerstone of safe disposal. Understanding the specific hazards, as mandated by OSHA, ensures that appropriate precautions are taken throughout the handling process.[5]

2. Personal Protective Equipment (PPE)

  • Action: Before handling the waste, don the appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat[3][6]

  • Causality: The SDS for Chitotriose 3HCl specifies wearing protective gloves, clothing, and eye protection.[3] This is a fundamental OSHA requirement to minimize exposure to potentially harmful chemicals.[6]

3. Waste Segregation

  • Action:

    • Solid Waste: Place solid Chitotriose 3HCl waste directly into a designated, compatible waste container labeled "Halogenated Organic Solids."

    • Aqueous Solutions: If the waste is an aqueous solution of Chitotriose 3HCl, place it in a designated, compatible container labeled "Halogenated Organic Aqueous Waste."

  • Causality: Environmental Protection Agency (EPA) regulations and general laboratory safety protocols mandate the segregation of chemical wastes.[7] Chitotriose 3HCl is a halogenated organic compound.[1] It must be kept separate from non-halogenated solvents and other incompatible waste streams like acids, bases, and oxidizers to prevent dangerous reactions and to facilitate proper final disposal, which is often high-temperature incineration for halogenated compounds.[1][4][7]

4. Container Labeling

  • Action: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "Chitotriose trihydrochloride".[7]

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container (Accumulation Start Date).[10]

    • An indication of the hazards (e.g., "Toxic," "Health Hazard").[8]

  • Causality: EPA regulations require clear labeling of all hazardous waste containers to ensure proper handling, storage, and disposal, and to inform emergency responders of the container's contents.[8][9]

5. Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[11]

  • Causality: The SAA allows for the safe accumulation of small quantities of hazardous waste in the lab before it is moved to a central storage area.[9] The container must be kept closed at all times except when adding waste.[7]

6. Arranging for Disposal

  • Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup.

  • Causality: The final disposal of hazardous waste must be carried out by a licensed and approved waste disposal facility, as stipulated by the EPA and indicated on the product's SDS.[3][12] These facilities have the specialized equipment and permits to handle and treat chemical waste in an environmentally sound manner.

7. Empty Container Disposal

  • Action: An empty container that held Chitotriose 3HCl must be managed carefully. If it is to be disposed of in regular trash, it must be "RCRA empty," meaning no freestanding liquid remains. For solid residues, the container should be scraped clean. For containers that held acutely hazardous materials (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste.[10] Given the hazards of Chitotriose 3HCl, it is best practice to triple rinse the container with a suitable solvent (e.g., water), collect the rinsate as halogenated aqueous waste, and then deface or remove the original label before disposal in the appropriate glass or plastic recycling bin.[13]

  • Causality: This ensures that residual chemical does not pose a hazard to custodial staff or enter the non-hazardous waste stream.[13][14]

Concluding Remarks: A Culture of Safety

The proper disposal of Chitotriose trihydrochloride is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step—from the necessity of PPE to the critical importance of waste segregation—researchers can ensure they are not only compliant with regulations but are also active participants in creating a safer scientific community. Always consult your institution's specific waste management plan, as local regulations may have additional requirements.

References

  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET - Chitotriose Trihydrochloride. TCI Chemicals.
  • HAZARDOUS WASTE SEGREG
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • SAFETY DATA SHEET - Cythio
  • Laboratory Waste Management: The New Regulations.
  • Organic Solvents - Environment, Health and Safety.
  • Disposal Procedures for Non Hazardous Waste. Stephen F.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Chitotriose Trihydrochloride. BZ Oligo.
  • Rowan University Non-Hazardous Waste Disposal Guide for Labor
  • What Are OSHA Biohazard Waste Disposal Guidelines? Compliancy Group.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chitotriose trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of Chitotriose trihydrochloride (Chitotriose 3HCl). As researchers and drug development professionals, our primary goal is to advance science, and that begins with ensuring a safe and controlled laboratory environment. This document moves beyond a simple checklist, providing you with the rationale behind each safety protocol. Understanding why a procedure is necessary is paramount to building a culture of safety and ensuring the integrity of your work.

Chitotriose 3HCl is a valuable oligosaccharide used in various biochemical and pharmaceutical applications, from studying chitinase enzymes to exploring potential antifungal agents.[1] While it is a key research compound, like any chemical, it requires specific handling procedures to mitigate risks. This guide will provide a clear, step-by-step framework for personal protective equipment (PPE) selection, operational handling, and disposal.

Hazard Identification and Risk Assessment: The "Why"

Before any handling, a thorough risk assessment is mandatory. This is a foundational principle of laboratory safety, as outlined by the Occupational Safety and Health Administration (OSHA).[2][3] An assessment of the workplace is required to determine what hazards are present that necessitate the use of PPE.[3]

The Safety Data Sheet (SDS) for Chitotriose 3HCl reveals the following potential hazards:

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (H361).[4][5]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to the central nervous system, respiratory system, and gastrointestinal tract through prolonged or repeated exposure (H373).[4][5]

Based on these classifications, the primary risks involve inhalation of the powder and inadvertent ingestion or skin contact. The compound is typically a white, crystalline powder which can become airborne during handling.[1][6]

Table 1: Risk Assessment Summary for Chitotriose 3HCl

Hazard Type Potential Route of Exposure Associated Risk Primary Control Measure
Health Hazard Inhalation (as dust/aerosol)May cause damage to organs through prolonged or repeated exposure.[4][5]Engineering Controls (Fume Hood), Respiratory Protection
Health Hazard Skin/Eye ContactPotential for absorption or local irritation.Hand and Eye Protection
Health Hazard IngestionSuspected of damaging fertility or the unborn child.[4][5]Procedural Controls, PPE, Good Hygiene
Physical Property Hygroscopic NatureCan absorb moisture from the air, affecting weighing accuracy and handling.[7]Procedural Controls (e.g., speed, desiccator storage)

Core PPE Requirements: Your First Line of Defense

PPE is the last line of defense after engineering and administrative controls.[2] For Chitotriose 3HCl, the following PPE is mandatory based on the identified risks.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a standard and effective choice for handling powders and preventing skin exposure.[8] OSHA's standard 29 CFR 1910.138 requires hand protection when hands are exposed to hazards like skin absorption of harmful substances.[3]

  • Eye and Face Protection: OSHA 29 CFR 1910.133 mandates eye or face protection against liquid chemicals or flying particles.[3] When handling Chitotriose 3HCl powder, which can become airborne, chemical splash goggles are required. A face shield should be worn over safety glasses or goggles if there is a significant splash hazard, such as when preparing large volume solutions.[9]

  • Protective Apparel: A standard laboratory coat is required to protect skin and clothing from potential contamination.[8][10] Ensure it is fully buttoned.

  • Respiratory Protection: Due to the risk of organ damage from repeated exposure via inhalation, a respirator is necessary when engineering controls like a fume hood are not available or may not be sufficient.[4][5] All handling of the solid powder should ideally occur within a certified chemical fume hood to control dust.[10] If this is not possible, a NIOSH-approved respirator appropriate for particulates must be used.

Procedural Guidance: From Weighing to Waste

Proper procedure is as critical as the PPE you wear. The following workflows are designed to minimize exposure and maintain experimental integrity.

Workflow for Weighing and Solution Preparation

Handling fine powders presents challenges like dust generation.[11] The primary objective is containment.[12]

  • Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place all necessary equipment (analytical balance, weigh paper/boat, spatula, beaker with stir bar, solvent, etc.) inside the fume hood before bringing in the Chitotriose 3HCl. This minimizes movement in and out of the containment area.

  • Weighing:

    • Carefully open the container of Chitotriose 3HCl inside the fume hood.

    • Use a clean spatula to transfer the desired amount of powder to the weigh boat. Work slowly and deliberately to minimize dust creation.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Carefully add the weighed powder to the beaker containing the solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

    • Allow the solution to mix on a stir plate within the fume hood until fully dissolved.

  • Cleanup: Wipe down the spatula and work surface inside the fume hood with a damp cloth or towel to collect any residual powder. Dispose of the cloth and any contaminated items (e.g., weigh boat) in the designated solid chemical waste container.

dot graph TD { graph [rankdir="LR", labelloc="t", label="Safe Weighing & Solubilization Workflow", fontname="Arial", fontsize=14, width=7.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} idot Caption: Workflow for handling Chitotriose 3HCl powder.

Spill Management Protocol

Accidents happen. A prepared response is crucial for safety.

  • Alert & Secure: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area to allow dust to settle. Restrict access.

  • Assess: Evaluate the size of the spill and ensure you have the correct PPE, including respiratory protection if necessary.

  • Contain & Clean:

    • DO NOT dry sweep the powder, as this will aerosolize it.[12]

    • Gently cover the spill with damp paper towels to wet the powder.

    • Carefully wipe up the spill from the outside in, placing the contaminated towels in a sealed, labeled hazardous waste bag.

    • Clean the spill area again with soap and water.

  • Dispose: Place all contaminated materials (gloves, towels, etc.) into a designated hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Disposal Plan

All waste contaminated with Chitotriose 3HCl must be treated as hazardous waste.

  • Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), waste must be evaluated for hazardous characteristics such as toxicity.[13] Given the health warnings for Chitotriose 3HCl, it should be disposed of through a licensed waste facility.

  • Containerization:

    • Solid Waste: All contaminated solids (e.g., gloves, weigh boats, paper towels) must be collected in a designated, durable, and leak-proof container.

    • Liquid Waste: Unused or waste solutions of Chitotriose 3HCl should be collected in a separate, compatible liquid waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and list the full chemical name "Chitotriose trihydrochloride".[14] Keep containers sealed when not in use.

  • Pickup: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.

dot graph TD { graph [rankdir="TB", labelloc="t", label="PPE Selection Decision Tree", fontname="Arial", fontsize=14, width=7.6]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} idot Caption: Decision tree for selecting appropriate PPE.

By adhering to these scientifically grounded protocols, you not only protect yourself and your colleagues but also ensure the quality and reliability of your research. Safety is an integral part of good science.

References

  • Personal Protective Equipment Requirements for Laboratories. University of Virginia, Environmental Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • OSHA's PPE Labor
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Formaspace.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Chitotriose trihydrochloride. Chem-Impex.
  • Chitotriose Trihydrochloride. Tokyo Chemical Industry Co., Ltd..
  • Chitotriose trihydrochloride, 100 mg. Carl ROTH.
  • SAFETY DATA SHEET - Chitotriose Trihydrochloride. TCI Chemicals.
  • Chitotriose Trihydrochloride. CymitQuimica.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Hygroscopic chemical...how to deal with?. Protocol Online.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research.
  • Managing Dust in Laboratories Handling Hazardous Powders. Ductless Fume Hoods.
  • Powder Handling Systems & Equipment: A Comprehensive Guide. IEP Technologies.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.